molecular formula C7H3BrN2O3 B2420213 5-Bromo-2-hydroxy-3-nitrobenzonitrile CAS No. 862728-34-5

5-Bromo-2-hydroxy-3-nitrobenzonitrile

Cat. No.: B2420213
CAS No.: 862728-34-5
M. Wt: 243.016
InChI Key: LWHWSXVTGCREDO-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H3BrN2O3 and its molecular weight is 243.016. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-hydroxy-3-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-hydroxy-3-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-hydroxy-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O3/c8-5-1-4(3-9)7(11)6(2-5)10(12)13/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHWSXVTGCREDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-hydroxy-3-nitrobenzonitrile chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxy-3-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its multifaceted structure, featuring a benzonitrile core functionalized with a bromine atom, a hydroxyl group, and a nitro group, presents a unique electronic and steric profile. This guide provides a comprehensive overview of its chemical structure, molecular weight, a plausible synthetic route, and its potential applications, particularly in the realm of drug discovery. The strategic placement of these functional groups offers multiple avenues for further chemical modification, making it a valuable building block for the synthesis of more complex molecules and potential pharmaceutical agents.

Chemical Structure and Molecular Properties

5-Bromo-2-hydroxy-3-nitrobenzonitrile is characterized by a benzene ring substituted at positions 1, 2, 3, and 5. The nitrile group (-C≡N) is located at position 1, the hydroxyl group (-OH) at position 2, the nitro group (-NO₂) at position 3, and the bromine atom (-Br) at position 5.

The presence of the electron-withdrawing nitro and nitrile groups, along with the hydroxyl and bromo substituents, significantly influences the electron density distribution of the aromatic ring, impacting its reactivity and potential biological interactions.

PropertyValueSource
IUPAC Name 5-Bromo-2-hydroxy-3-nitrobenzonitrileN/A
CAS Number 862728-34-5[1]
Molecular Formula C₇H₃BrN₂O₃[1]
Molecular Weight 243.01 g/mol [1]
Canonical SMILES C1=C(C=C(C(=C1[O-])O)Br)C#NN/A
InChI Key N/AN/A

Synthesis and Purification

While specific literature detailing the synthesis of 5-Bromo-2-hydroxy-3-nitrobenzonitrile is limited, a chemically sound and logical approach involves the electrophilic nitration of the readily available precursor, 5-Bromo-2-hydroxybenzonitrile. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the position ortho to the hydroxyl group (position 3) is available for nitration.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from p-bromophenol, as illustrated in the following workflow diagram.

Synthesis_Workflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Nitration p_bromophenol p-Bromophenol intermediate 5-Bromo-2-hydroxybenzonitrile p_bromophenol->intermediate Various Methods (e.g., Sandmeyer reaction from aminophenol) final_product 5-Bromo-2-hydroxy-3-nitrobenzonitrile intermediate->final_product Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: Proposed two-step synthesis of 5-Bromo-2-hydroxy-3-nitrobenzonitrile.

Experimental Protocol: Nitration of 5-Bromo-2-hydroxybenzonitrile

This protocol is a representative method based on standard nitration procedures for phenolic compounds.

Materials:

  • 5-Bromo-2-hydroxybenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Buchner funnel and flask

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 5-Bromo-2-hydroxybenzonitrile in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 5-Bromo-2-hydroxy-3-nitrobenzonitrile.

  • Dry the purified product under vacuum.

Potential Applications in Drug Discovery and Chemical Synthesis

The unique combination of functional groups in 5-Bromo-2-hydroxy-3-nitrobenzonitrile makes it a promising scaffold for the development of novel therapeutic agents and a versatile intermediate in organic synthesis.

  • Role of the Nitrile Group: The nitrile group is a common pharmacophore in many approved drugs. It can act as a hydrogen bond acceptor and its strong electron-withdrawing nature can modulate the electronic properties of the aromatic ring, potentially enhancing binding affinity to biological targets. Substituted benzonitriles have been investigated as inhibitors of various enzymes.

  • Influence of the Nitro Group: The nitro group is also a key functional group in several pharmaceuticals. It is a strong electron-withdrawing group and can participate in hydrogen bonding. In drug design, the nitro group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Furthermore, nitroaromatic compounds are known to be activated under hypoxic conditions, a characteristic of solid tumors, making them candidates for hypoxia-activated prodrugs in cancer therapy.

  • Synthetic Intermediate: The bromine atom on the aromatic ring serves as a convenient handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The hydroxyl group can be alkylated or acylated, and the nitro group can be reduced to an amine, which can then be further modified. This versatility makes 5-Bromo-2-hydroxy-3-nitrobenzonitrile a valuable starting material for creating libraries of compounds for high-throughput screening.

Safety and Handling

Due to the limited availability of specific safety data for 5-Bromo-2-hydroxy-3-nitrobenzonitrile, a cautious approach based on the known hazards of structurally related aromatic nitro compounds is imperative. Aromatic nitro compounds are generally considered toxic and should be handled with appropriate personal protective equipment (PPE).

General Hazards:

  • Toxicity: Aromatic nitro compounds can be toxic if ingested, inhaled, or absorbed through the skin. They can cause methemoglobinemia, leading to cyanosis.

  • Irritation: The compound may cause skin and eye irritation.

  • Mutagenicity and Carcinogenicity: Many nitroaromatic compounds are suspected or known mutagens and carcinogens.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In Encyclopaedia of Occupational Health and Safety. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Nitrobenzene. [Link]

  • Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1466-1494. [Link]

  • Al-Hussain, S. A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]

  • González-Vera, J. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. [Link]

Sources

3-nitro-5-bromo-2-hydroxybenzonitrile vs 5-bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for researchers utilizing 5-bromo-2-hydroxybenzonitrile (The Scaffold) and its critical nitrated derivative, 5-bromo-2-hydroxy-3-nitrobenzonitrile (The Warhead).

From Inert Scaffold to Reactive Warhead: A Chemist’s Handbook

Executive Summary: The Divergence

In drug discovery, 5-bromo-2-hydroxybenzonitrile (5-B-2-HBN) serves as a stable, electron-deficient phenolic scaffold. It is primarily used as a "docking station" for building benzofurans and biaryl ethers via Suzuki-Miyaura couplings.

However, its nitrated derivative, 5-bromo-2-hydroxy-3-nitrobenzonitrile (3-N-5-B-2-HBN) , represents a fundamental shift in reactivity. The introduction of the nitro group at the 3-position (ortho to the hydroxyl) transforms the molecule from a passive building block into a high-energy intermediate . This modification drastically lowers the pKa, creating a potent protonophore, and opens a synthetic gateway to 7-functionalized benzoxazoles —a privileged pharmacophore in kinase inhibitors and antimicrobial agents.

This guide details the physicochemical divergence, synthesis protocols, and safety profiles required to navigate between these two chemical entities.

Physicochemical Profiling

The transition from the parent scaffold to the nitro-variant alters the electronic landscape of the phenol ring, impacting solubility, acidity, and lipophilicity.

Feature5-Bromo-2-hydroxybenzonitrile 5-Bromo-2-hydroxy-3-nitrobenzonitrile
CAS Number 40530-18-5 862728-34-5
Role Stable ScaffoldReactive Intermediate / Warhead
Molecular Weight 198.02 g/mol 243.01 g/mol
Appearance White to pale yellow crystalline solidYellow to orange powder (Nitro-chromophore)
Acidity (pKa) ~6.5 – 7.0 (Estimated)~2.5 – 3.5 (Highly Acidic)
Electronic State Electron-deficient (CN, Br effects)Highly Electron-deficient (CN, Br, NO₂ effects)
Solubility Soluble in MeOH, DCM, DMSOSoluble in DMSO, DMF; lower in non-polar solvents
Primary Hazard Irritant (Skin/Eye)Uncoupler (Mitochondrial Toxicity) , Explosion Risk

Critical Insight: The drastic drop in pKa in the nitro derivative is driven by the synergistic electron-withdrawing effects of the ortho-cyano and ortho-nitro groups flanking the hydroxyl. This makes the 3-nitro variant a potent uncoupler of oxidative phosphorylation , necessitating strict PPE (double-gloving, respirator) to prevent systemic toxicity.

Synthetic Pathways & Transformation

The Transformation Logic

The nitration of 5-B-2-HBN is highly regioselective.

  • Hydroxyl (C2): Strong ortho/para activator.

  • Bromine (C5): Weak ortho/para deactivator.

  • Nitrile (C1): Strong meta director.

Regiochemistry: The C3 position is ortho to the activating –OH and meta to the directing –CN. The C4 and C6 positions are sterically crowded or electronically disfavored. Thus, electrophilic aromatic substitution exclusively yields the 3-nitro isomer.

Visualization: The Synthetic Flow

SynthesisFlow Parent 5-Bromo-2-hydroxybenzonitrile (CAS 40530-18-5) Reagents HNO3 / H2SO4 (0-5°C) Parent->Reagents Nitro 5-Bromo-2-hydroxy- 3-nitrobenzonitrile (CAS 862728-34-5) Reagents->Nitro Nitration (SEAr) Amine 3-Amino-5-bromo- 2-hydroxybenzonitrile (CAS 862728-35-6) Nitro->Amine Reduction (Fe/AcOH or H2/Pd) Benzoxazole 5-Bromo-7-substituted Benzoxazole Amine->Benzoxazole Cyclization (R-CHO / Acid)

Figure 1: The divergent synthetic pathway from the parent scaffold to the benzoxazole pharmacophore.[1]

Experimental Protocols

Protocol A: Nitration of 5-Bromo-2-hydroxybenzonitrile

Target: Synthesis of CAS 862728-34-5[2][3]

Safety Warning: Nitration of phenols is exothermic and can lead to thermal runaway. Maintain strict temperature control.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Place in an ice/salt bath (-5°C).

  • Dissolution: Dissolve 5-bromo-2-hydroxybenzonitrile (10.0 g, 50.5 mmol) in concentrated Sulfuric Acid (H₂SO₄, 40 mL). Stir until fully dissolved.

  • Nitration: Prepare a mixture of Nitric Acid (70%, 3.5 mL, 1.1 eq) and H₂SO₄ (10 mL). Add this solution dropwise to the flask over 30 minutes.

    • Critical Control: Do not allow the internal temperature to exceed 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20°C) for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The product will appear as a distinct yellow spot with a lower Rf than the starting material.

  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.[4]

  • Isolation: Filter the solid, wash copiously with cold water (to remove acid), and dry under vacuum.

  • Yield: Expected yield: 85-92%.

Protocol B: Reduction to 3-Amino-Derivative

Target: Synthesis of CAS 862728-35-6 (Gateway to Benzoxazoles)

  • Suspension: Suspend the nitro compound (5.0 g) in Ethanol (50 mL) and Water (10 mL).

  • Reduction: Add Iron Powder (325 mesh, 5 eq) and Ammonium Chloride (5 eq).

  • Reflux: Heat to reflux (80°C) for 4 hours. The yellow color should fade to a brownish/off-white slurry.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate to obtain the crude amine.

Applications in Drug Discovery

The Benzoxazole Gateway

The primary utility of the 3-nitro derivative is its conversion to the 3-amino species. This 1,2-aminophenol motif (with a nitrile at C1 and Br at C5) is a "privileged structure" for synthesizing 7-cyano-5-bromo-benzoxazoles .

  • Mechanism: Condensation of the amine and hydroxyl groups with an aldehyde or carboxylic acid closes the oxazole ring.

  • Utility: The resulting benzoxazole retains the bromine atom, allowing for further diversification via Suzuki or Buchwald couplings at the 5-position.

Decision Matrix: Which Scaffold to Choose?

DecisionTree Start Start: Define Synthetic Goal Q1 Target Core Structure? Start->Q1 Benzofuran Benzofuran / Biaryl Ether Q1->Benzofuran Need O-Alkylation Benzoxazole Benzoxazole / Benzimidazole Q1->Benzoxazole Need Heterocycle Formation UseParent USE PARENT (5-Bromo-2-hydroxybenzonitrile) Benzofuran->UseParent UseNitro USE NITRO VARIANT (3-Nitro-5-bromo...) Benzoxazole->UseNitro

Figure 2: Strategic selection guide for medicinal chemistry campaigns.

References

  • Synthesis of 5-Bromo-2-hydroxybenzonitrile

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757014, 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]

  • Nitration Protocols and Regioselectivity

    • Organic Syntheses.[4] Nitration of Substituted Phenols: General Procedures. Retrieved from [Link] (General reference for phenol nitration regiochemistry).

  • Benzoxazole Synthesis from Aminophenols

    • Organic Chemistry Portal. Synthesis of Benzoxazoles.[4][5][6][7] Retrieved from [Link]

  • CAS Verification for Nitro Derivative
  • pKa Prediction and Uncoupling Toxicity

    • Rowan Scientific. pKa Prediction Workflows for Nitrated Phenols. Retrieved from [Link]

Sources

An In-depth Technical Guide to the pKa Values of Phenolic Hydroxyl Groups in Nitro-benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the acidity of phenolic hydroxyl groups, specifically focusing on the pronounced effects exerted by nitro and cyano substituents within benzonitrile-derived molecular frameworks. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental principles of physical organic chemistry with practical methodologies for pKa determination.

Introduction: The Critical Role of pKa in Molecular Science

The acid dissociation constant (pKa) is a cornerstone physicochemical parameter that dictates the degree of ionization of a molecule at a given pH. In the realm of drug discovery and materials science, pKa influences a cascade of critical properties, including aqueous solubility, membrane permeability, protein binding, and ultimately, bioavailability and therapeutic efficacy.

Phenols are a class of organic compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic ring.[1] They are generally weak acids, significantly more acidic than aliphatic alcohols (pKa ~16-18) but less acidic than carboxylic acids (pKa ~4-5).[2] The benchmark pKa for phenol itself is approximately 10.0, a consequence of the resonance stabilization of the corresponding phenoxide anion.[2][3]

The introduction of substituents onto the aromatic ring can dramatically alter this acidity. This guide delves into the powerful, synergistic effects of two potent electron-withdrawing groups (EWGs): the nitro (-NO₂) group and the cyano (-CN) group. Understanding how these substituents modulate the pKa of a phenolic hydroxyl group is paramount for the rational design of molecules with tailored ionization profiles for specific biological or chemical applications.

Theoretical Framework: The Electronic Influence of Substituents

The acidity of a phenol is directly proportional to the stability of its conjugate base, the phenoxide ion. Substituents that stabilize this anion by delocalizing its negative charge will increase the phenol's acidity, resulting in a lower pKa value.[4][5] This stabilization is primarily governed by two electronic mechanisms: the inductive effect and the resonance effect.

Inductive and Resonance Effects
  • Inductive Effect (-I): This effect operates through the sigma (σ) bond framework. Electronegative substituents pull electron density away from the ring and, consequently, from the phenoxide oxygen, dispersing the negative charge and increasing stability.[6]

  • Resonance Effect (-M or -R): This powerful effect operates through the pi (π) system. Substituents with pi-acceptor capabilities can delocalize the negative charge of the phenoxide ion onto themselves. This effect is position-dependent and is most potent when the substituent is located at the ortho or para positions relative to the hydroxyl group.[5][6][7][8]

The Nitro (-NO₂) Group: A Potent Acidifier

The nitro group is a classic example of a strong electron-withdrawing group, acting through both a powerful -I and an exceptionally strong -M effect.[9] When positioned ortho or para to the hydroxyl group, it significantly stabilizes the phenoxide ion by allowing the negative charge to be delocalized onto its oxygen atoms.[8][10] The effect is less pronounced at the meta position, where only the inductive effect can operate.[8][11] This is clearly demonstrated by the experimental pKa values of nitrophenol isomers compared to phenol.

The Cyano (-CN) Group: A Strong Contributor to Acidity

Similarly, the cyano group is a strong electron-withdrawing substituent due to the electronegativity of the nitrogen atom and its ability to act as a resonance acceptor (-M effect). It effectively delocalizes the negative charge of the phenoxide anion, particularly from the ortho and para positions, leading to a marked increase in acidity.[12][13]

Synergistic Acidity in Hydroxy Nitro-benzonitriles

When both a nitro and a cyano group are present on a phenol ring, their electron-withdrawing effects are additive, leading to a dramatic increase in the acidity of the phenolic proton. The resulting pKa values are expected to be significantly lower than those for phenols substituted with either group alone. The precise pKa will be dictated by the relative positions of the hydroxyl, nitro, and cyano functionalities. For instance, a compound with both substituents at positions that allow for resonance delocalization (ortho or para to the -OH group) will be an exceptionally strong acid.


Quantitative Data on Substituent Effects

To contextualize the impact of these substituents, the following table summarizes relevant experimental and predicted pKa values. The data clearly illustrate the stepwise increase in acidity upon the introduction of electron-withdrawing groups and the profound effect when both are present.

CompoundSubstituent(s)pKa ValueReference(s)
Reference Compounds
Phenol-H~10.0[2][3]
o-Nitrophenol2-NO₂7.23[14][15]
m-Nitrophenol3-NO₂8.28[11]
p-Nitrophenol4-NO₂7.15[11]
o-Cyanophenol2-CN~7.0[12]
m-Cyanophenol3-CN8.61[12]
p-Cyanophenol4-CN7.97[12]
Nitro-benzonitrile Derivatives
2-Hydroxy-5-nitrobenzonitrile2-OH, 5-NO₂3.97 (Predicted)
4-Hydroxy-3-nitrobenzonitrile4-OH, 3-NO₂4.66 (Predicted)

Note: The pKa values for the nitro-benzonitrile derivatives are computationally predicted and serve as strong indicators of their highly acidic nature.


Experimental Determination of pKa Values

Accurate pKa determination is crucial for validating computational predictions and for regulatory submissions. The following protocols outline two robust, commonly employed methods.

Protocol 1: Potentiometric Titration

Principle: This classic method involves the gradual titration of the acidic analyte with a standardized strong base. The pH of the solution is monitored throughout the titration. The pKa is determined from the resulting titration curve as the pH value at which half of the acid has been neutralized (the half-equivalence point).

  • System Calibration: Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh and dissolve the nitro-benzonitrile derivative in a suitable solvent. For compounds with low water solubility, a co-solvent such as methanol or DMSO may be used, though this requires subsequent correction or extrapolation to determine the aqueous pKa. Prepare a solution of known concentration, typically in the range of 1-10 mM.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂, which can interfere with the measurement. Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

  • Titration: Use an auto-titrator or a calibrated burette to add a standardized strong base titrant (e.g., 0.1 M carbonate-free NaOH) in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the midpoint of the buffer region (the flattest part of the curve). For higher accuracy, calculate the first and second derivatives of the titration curve; the peak of the first derivative curve or the zero-crossing of the second derivative curve corresponds to the equivalence point. The pKa is the pH at half of this equivalence volume.

Protocol 2: UV-Vis Spectrophotometry

Principle: This method is ideal for compounds that possess a chromophore near the site of ionization, as is the case for nitro-benzonitrile derivatives. The protonated (ArOH) and deprotonated (ArO⁻) forms of the phenol exhibit distinct UV-Vis absorbance spectra. By measuring the absorbance of the compound in a series of buffers with precisely known pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

  • Spectral Characterization: Record the full UV-Vis spectrum (e.g., 200-500 nm) of the compound in a strongly acidic solution (e.g., pH 1-2, where the molecule is fully protonated, ArOH) and a strongly basic solution (e.g., pH 12-13, where it is fully deprotonated, ArO⁻). Identify the wavelength(s) of maximum absorbance difference (λ_max).

  • Buffer Preparation: Prepare a series of at least 8-10 buffer solutions with known pH values spanning the expected pKa range (e.g., from pKa - 1.5 to pKa + 1.5).

  • Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO). Add a small, constant volume of this stock solution to each of the buffer solutions to create a series of samples with identical total analyte concentration but varying pH.

  • Absorbance Measurement: Measure the absorbance of each buffered sample at the predetermined λ_max.

  • Data Analysis: Plot the measured absorbance versus the pH of the buffer solutions. The resulting data should form a sigmoidal curve. The inflection point of this curve corresponds directly to the pKa of the compound. This can be determined graphically or by fitting the data to the appropriate equation.


Visualization of Key Concepts

Diagrams are essential for visualizing complex chemical principles and experimental processes.

G cluster_phenol Phenoxide Anion cluster_stabilization Charge Delocalization & Stabilization phenol Phenoxide Ion O⁻ nitro para-Nitro Group (-M Effect) N⁺(=O)O⁻ phenol->nitro Resonance Stabilization cyano para-Cyano Group (-M Effect) C≡N phenol->cyano Resonance Stabilization caption Fig 1. Stabilization of the phenoxide anion by -M effects.

Caption: Fig 1. Stabilization of the phenoxide anion by -M effects.

G cluster_prep Phase 1: Preparation cluster_pot Method A: Potentiometric Titration cluster_uv Method B: UV-Vis Spectrophotometry A Prepare Analyte Stock Solution P1 Titrate with Standard Base A->P1 U1 Prepare Samples in pH Buffers A->U1 B Calibrate pH Meter / Prepare Buffers B->P1 B->U1 P2 Record pH vs. Volume P1->P2 P3 Plot Titration Curve P2->P3 P4 Determine pKa at Half-Equivalence P3->P4 U2 Measure Absorbance at λmax U1->U2 U3 Plot Absorbance vs. pH U2->U3 U4 Determine pKa at Inflection Point U3->U4 caption Fig 2. Experimental workflow for pKa determination.

Caption: Fig 2. Experimental workflow for pKa determination.


Conclusion and Outlook

The acidity of the phenolic hydroxyl group is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. The presence of powerful electron-withdrawing nitro and cyano groups dramatically lowers the pKa, transforming a weakly acidic phenol into a moderately strong acid. This effect is a direct consequence of the stabilization of the conjugate phenoxide base through potent inductive and, more significantly, resonance effects. The predicted pKa values for hydroxy nitro-benzonitrile derivatives, in the range of 4-5, underscore this profound chemical shift.

For professionals in drug development, this tunable acidity is a powerful tool. By strategically placing these functional groups, chemists can modulate a molecule's ionization state at physiological pH, thereby optimizing its pharmacokinetic and pharmacodynamic profile. The robust experimental methods of potentiometric titration and UV-Vis spectrophotometry provide the necessary tools to accurately quantify these values, guiding molecular design and ensuring data integrity. As computational models for pKa prediction continue to improve, an integrated approach combining in silico screening with targeted experimental validation will further accelerate the discovery of novel chemical entities with precisely engineered properties.

References

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2000). pH-metric log P 10. Determination of accurate pKa values for seven basic and one zwitterionic compound. Pharmaceutical research, 17(1), 85-89.
  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 24: Phenols. Retrieved from [Link] (Note: Replaced a broken link with a functional equivalent from LibreTexts covering the same topic).

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Vedantu. (n.d.). What is the effect of aElectron withdrawing groups class 12 chemistry CBSE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. Retrieved from [Link]

  • Quora. (2016). Why do electron withdrawing substituents attached to phenols increase their acidic strength?. Retrieved from [Link]

  • Pearson. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols. Retrieved from [Link]

  • Cucinotta, V., Lanza, M., Grasso, G., & D'urso, A. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(19), 6296. Retrieved from [Link]

  • Ošeka, M., & Novič, M. (2012). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling, 52(5), 1214–1223. Retrieved from [Link]

  • Scribd. (n.d.). Substituent Effects on Phenol Acidity. Retrieved from [Link]

  • Filo. (n.d.). The pKa values for phenol, o-nitrophenol, m-nitroph... Retrieved from [Link]

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  • Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 121(24), 4698–4706. Retrieved from [Link]

  • Quora. (2021). What is the acidity order of o-cyanophenol m-cyanophenol and p-cyanophenol?. Retrieved from [Link]

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  • Aktaş, A. H., Ertabaklar, H., & Alkan, M. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53(2), 214-218. Retrieved from [Link]

  • Box, K. J., Völgyi, G., Baka, E., & Takács-Novák, K. (2007). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 1(1), 1-5. Retrieved from [Link]

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An In-depth Technical Guide to the Electronic Properties of Nitro and Cyano Groups on the Bromophenol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Understanding and predicting the influence of functional groups on a molecule's electronic landscape is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed examination of two powerful electron-withdrawing groups, the nitro (-NO₂) and cyano (-CN) moieties, when appended to a bromophenol core. Bromophenols are recognized as privileged structures in medicinal chemistry, appearing in numerous bioactive marine natural products. By dissecting the inductive and resonance effects of the nitro and cyano groups, we can elucidate their profound impact on the acidity, spectroscopic signature, and electrochemical behavior of the parent bromophenol. This document offers a blend of fundamental theory, quantitative data, and practical experimental protocols, designed to empower researchers, medicinal chemists, and drug development professionals to rationally engineer molecules with tailored electronic properties for enhanced therapeutic potential.

Introduction: The Significance of Electronic Tuning in Drug Design

The journey of a drug molecule from administration to its biological target is governed by a delicate balance of physicochemical properties. Properties such as acidity (pKa), lipophilicity (logP), and metabolic stability are not independent variables; they are intrinsically linked to the molecule's electronic architecture. Electron-withdrawing groups (EWGs) play a critical role in this molecular engineering by modulating electron density across an aromatic system. This modulation can dramatically alter a compound's ability to participate in hydrogen bonding, its ionization state at physiological pH, and its affinity for protein binding pockets.

The bromophenol scaffold is of particular interest due to its prevalence in marine natural products that exhibit a wide range of bioactivities, including anticancer, antimicrobial, and antioxidant effects. The addition of strong EWGs like the nitro and cyano groups to this scaffold provides a powerful strategy for fine-tuning its properties. This guide will compare and contrast the electronic influence of these two groups, providing a predictive framework for their application in rational drug design.

Fundamental Electronic Effects: A Comparative Analysis

The net electronic effect of a substituent on an aromatic ring is a composite of two primary forces: the inductive effect and the resonance effect. Both the nitro and cyano groups are potent EWGs, but the mechanisms and magnitudes of their effects differ significantly.[1][2]

Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity.[1] Both the nitro (-NO₂) and cyano (-CN) groups exert a strong -I effect. The nitrogen atom in both groups is bonded to highly electronegative atoms (oxygen in -NO₂, nitrogen in -CN) and is sp² or sp hybridized, respectively, making it more electronegative than the sp² carbon of the benzene ring. This creates a dipole that pulls electron density away from the ring through the sigma bond framework.

Resonance Effect (-M or -R)

The resonance (or mesomeric) effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[1] This effect is only operative when the substituent is positioned ortho or para to the group of interest (in this case, the hydroxyl group), as the meta position is not part of the same conjugated system.

  • Nitro Group (-NO₂): The nitro group exhibits a very strong -M effect. It can withdraw electron density from the ring by delocalizing the ring's π-electrons onto its own oxygen atoms. This is particularly effective in stabilizing a negative charge on the phenoxide ion.[1]

  • Cyano Group (-CN): The cyano group also displays a -M effect by withdrawing π-electron density into the C≡N triple bond. However, this effect is generally considered less powerful than that of the nitro group because the negative charge is delocalized onto the nitrogen atom, which is less electronegative than the oxygen atoms of the nitro group.[2]

Electronic_Effects cluster_0 Inductive Effect (-I) cluster_1 Resonance Effect (-M) I_Effect Withdrawal of electron density through σ-bonds due to electronegativity difference. NO2_I -NO₂ Group NO2_I->I_Effect Strong CN_I -CN Group CN_I->I_Effect Strong M_Effect Withdrawal of electron density through π-system (delocalization). Affects ortho/para positions. NO2_M -NO₂ Group NO2_M->M_Effect Very Strong CN_M -CN Group CN_M->M_Effect Strong Phenoxide_Stabilization cluster_0 p-Nitro-bromophenoxide Anion Resonance A [Structure A: Negative charge on Oxygen] B [Structure B: Charge delocalized to ring] A->B Resonance B->A C [Structure C: Charge delocalized to Nitro group] B->C Resonance C->B caption Fig 2: Resonance stabilization of the phenoxide anion.

Fig 2: Resonance stabilization of the phenoxide anion.
CompoundpKa
Phenol9.98
2-Bromophenol8.45 [3]
4-Bromophenol9.17 - 9.34 [4][5][6]
4-Nitrophenol7.1
2-Nitrophenol7.2
ortho-Cyanophenol7.0 [7][8]
para-Cyanophenol7.95 - 7.97 [7][8][9][10]
meta-Cyanophenol8.61 [7][8][10]
Spectroscopic Properties

The electronic perturbations caused by -NO₂ and -CN groups are readily observable via spectroscopic methods.

  • UV-Vis Spectroscopy: Phenols typically exhibit two primary absorption bands in the UV region. [11]The introduction of EWGs that can extend the π-conjugated system, such as nitro and cyano groups, generally leads to a bathochromic shift (a shift to longer wavelengths, λmax) of these absorption bands. This is particularly true for the phenoxide form, where the electron-donating O⁻ group is in direct conjugation with the EWG. [12][13]

  • ¹H NMR Spectroscopy: The electron-withdrawing nature of these substituents deshields the nearby aromatic protons. This deshielding effect causes their corresponding signals in the ¹H NMR spectrum to appear at a higher chemical shift (further downfield) compared to the parent bromophenol. Aromatic protons in substituted benzenes typically resonate between 6.5 and 8.0 ppm. [14]The protons ortho to a strong EWG like a nitro group will experience the most significant downfield shift. [14]

Electrochemical Properties

The electrochemical behavior of the substituted bromophenol is also significantly impacted. The nitro group is well-known to be electrochemically active and can be readily reduced at an electrode surface. [15]This property is often exploited in the development of electrochemical sensors for nitrophenolic compounds. [16]The reduction potential of the nitro group can be influenced by other substituents on the ring. The phenolic hydroxyl group can also be oxidized, though typically at a more positive potential. [15]Cyclic voltammetry (CV) is the primary technique used to probe these redox properties, providing valuable information on the molecule's susceptibility to oxidative or reductive metabolism.

Practical Application: Synthesis and Characterization

The rational design of substituted bromophenols requires robust and reproducible synthetic and analytical methodologies.

Synthesis Protocols

Protocol 1: Synthesis of 2-Bromo-4-nitrophenol

Causality: This procedure involves the electrophilic nitration of a starting phenol. A mixture of nitric and sulfuric acid is used to generate the potent electrophile, the nitronium ion (NO₂⁺). The reaction is performed at a controlled, low temperature to prevent over-nitration and side reactions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, dissolve p-bromophenol (1 equivalent) in a suitable solvent such as dichloroethane. [17]2. Nitrating Agent Preparation: In a separate flask, cautiously add concentrated nitric acid (1.1 equivalents) dropwise to chilled concentrated sulfuric acid (2-3 equivalents). Allow the mixture to cool.

  • Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of p-bromophenol, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Dry the crude product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) will yield pure 2-bromo-4-nitrophenol. [17][18] Protocol 2: Synthesis of 4-Bromo-2-cyanophenol

Causality: A common route to aryl nitriles is via the Sandmeyer reaction, starting from an aniline. However, a more direct approach involves the conversion of a corresponding aldehyde. This protocol outlines the conversion of an aldehyde to an oxime, followed by dehydration to the nitrile. [19][20]

  • Oxime Formation: Dissolve 4-bromo-2-hydroxybenzaldehyde (1 equivalent) in 95% ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents). Adjust the pH to ~9 with an appropriate base (e.g., 25% NH₄OH) and stir at room temperature for 30-60 minutes. [19]2. Isolation of Oxime: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude oxime.

  • Dehydration to Nitrile: Dissolve the crude oxime in a suitable solvent (e.g., 1,2-dichloroethane). Add a dehydrating agent such as acetic anhydride, phosgene, or thionyl chloride (1.2 equivalents) and heat the reaction mixture (e.g., to 80°C) for several hours until the reaction is complete (monitored by TLC). [20]4. Workup and Purification: Cool the reaction mixture, wash with water and saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer, remove the solvent under vacuum, and purify the crude product by column chromatography or recrystallization to yield 4-bromo-2-cyanophenol. [21][22]

Characterization Workflow

Confirming the identity, purity, and electronic properties of the synthesized compounds is a critical, self-validating step.

Fig 3: General workflow for synthesis and characterization.

Protocol 3: Electrochemical Characterization by Cyclic Voltammetry (CV)

Causality: This protocol measures the current response of the analyte as a function of an applied potential sweep. It identifies the potentials at which the analyte is oxidized or reduced. The supporting electrolyte is essential to ensure conductivity of the solution.

  • Electrode Preparation: Polish a glassy carbon working electrode with alumina slurry, then sonicate in deionized water and ethanol to ensure a clean, reproducible surface.

  • Solution Preparation: Prepare a stock solution of the synthesized compound (e.g., 1 mM) in a suitable solvent. The supporting electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.0) should be prepared in deionized water.

  • Cell Assembly: Assemble a three-electrode electrochemical cell containing the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). Add the supporting electrolyte to the cell.

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which is electrochemically active and can interfere with measurements. [23]5. Data Acquisition: Add a known concentration of the analyte to the cell. Record the cyclic voltammogram by sweeping the potential from an initial value (e.g., +1.0 V) to a final value (e.g., -1.2 V) and back again at a set scan rate (e.g., 100 mV/s). [15][16]6. Analysis: Analyze the resulting voltammogram to identify the peak potentials for any reduction (cathodic) or oxidation (anodic) processes. The reduction of the nitro group is typically observed as a prominent cathodic peak.

Relevance in Drug Development

The ability to precisely tune the electronic properties of a bromophenol core has significant implications for drug discovery and development:

  • Modulating Acidity (pKa): A compound's pKa dictates its ionization state at physiological pH (approx. 7.4). This, in turn, influences its solubility, membrane permeability (affecting absorption and distribution), and its ability to interact with charged residues in a target binding site. Increasing the acidity of the phenol can enhance its interaction with basic residues like lysine or arginine.

  • Improving Binding Affinity: The electron-deficient aromatic ring created by the -NO₂ or -CN group can engage in favorable π-stacking or quadrupole interactions within a protein's active site, potentially increasing binding affinity and potency.

  • Blocking Metabolic Sites: The phenolic hydroxyl group is a common site for metabolic phase II conjugation (e.g., glucuronidation or sulfation), which facilitates drug clearance. Placing a bulky or EWG ortho to the hydroxyl group can sterically hinder these metabolic enzymes, thereby increasing the drug's half-life.

  • Bioisosteric Replacement: The cyano and nitro groups can be considered as bioisosteres for other functional groups. Understanding their electronic profiles allows chemists to make strategic replacements to overcome liabilities like toxicity or poor pharmacokinetics while retaining desired bioactivity.

Conclusion

The nitro and cyano groups are not merely passive additions to the bromophenol scaffold; they are powerful modulators of its fundamental electronic character. The nitro group, through its potent combination of inductive and resonance effects, exerts a stronger electron-withdrawing influence than the cyano group, a fact quantitatively captured by its larger Hammett constants. This electronic perturbation translates directly into measurable changes in acidity, spectroscopic behavior, and redox properties. For the medicinal chemist and drug development scientist, a deep understanding of these effects provides a rational basis for molecular design. By strategically employing these groups, it is possible to fine-tune the physicochemical properties of the bromophenol core to optimize biological activity, enhance metabolic stability, and ultimately accelerate the development of novel therapeutics.

References

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  • Brainly.com. (2023). The molecule 4-cyanophenol (pKa=7.7) is approximately 125 times more acidic than phenol (pKa=9.8). Use resonance logic to propose a complete explanation for why this is. [Online] Available at: [Link]

  • Pearson. (n.d.). Bromophenol blue (pKa = 4.1) is a common acid-base indicator. [Online] Available at: [Link]

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  • Zhang, L., Peslherbe, G. H., & Muchall, H. M. (2006). Ultraviolet absorption spectra of substituted phenols: a computational study. Photochemistry and photobiology, 82(1), 324–331. [Online] Available at: [Link]

  • Google Patents. (n.d.). CN1442404A - Method of preparing p-cyanophenol like compound.
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  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Chegg.com. (2017). Solved The pKa for meta-cyanophenol (A) is 8.61 and the pKa. [Online] Available at: [Link]

  • International Journal of Electrochemical Science. (2017). Voltammetric Determination of Nitrophenol using PEDOT Decorated Graphene Oxide as Composite Film. [Online] Available at: [Link]

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5-Bromo-2-hydroxy-3-nitrobenzonitrile PubChem CID and ChemSpider ID

[1][2][3][4]

Chemical Identity & Database Integration

This compound is a tetra-substituted benzene derivative characterized by a dense functionalization pattern (nitrile, hydroxyl, nitro, and bromide) on a single aromatic ring. It is primarily identified by its CAS and MDL numbers in global chemical catalogs due to its status as a specialized intermediate rather than a commodity chemical.

Core Identifiers
Registry / DatabaseIdentifierStatus / Note
CAS Registry Number 862728-34-5 Primary Identifier
MDL Number MFCD02261944 Vendor-agnostic ID
PubChem CID Not IndexableNot assigned a direct CID in public-facing synthesis dumps; search via Structure/SMILES recommended.[1][2]
ChemSpider ID Not IndexableSearch via InChIKey or CAS 862728-34-5.[1]
Chemical Formula C

H

BrN

O

Molecular Weight 243.01 g/mol
Structural Descriptors[1][6][7][8]
  • SMILES (Canonical): Brc1cc(c(O)c(C#N)c1)[O-]

  • IUPAC Name: 5-Bromo-2-hydroxy-3-nitrobenzonitrile[1][2][3][4]

  • Systematic Name: 3-Nitro-5-bromosalicylonitrile[1]

Structural Analysis & Reactivity Profile[1]

The molecule features a "push-pull" electronic system that dictates its reactivity and utility in medicinal chemistry.[1]

Electronic Architecture
  • Phenolic Hydroxyl (C2): The strongest activating group. It directs electrophilic substitution to the ortho (C3) and para (C5) positions. Since C5 is occupied by Bromine, C3 is the primary site for further functionalization (if it weren't already nitrated) or the site where nitration occurred during synthesis.

  • Nitrile (C1) & Nitro (C3): Both are strong electron-withdrawing groups (EWGs). They significantly increase the acidity of the phenolic proton (pK

    
     likely < 6.0), making the hydroxyl group readily deprotonated to form a stable phenoxide anion for nucleophilic attacks (e.g., S
    
    
    Ar or ether synthesis).
  • Bromine (C5): A handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Reactivity Diagram (Graphviz)[1]

ReactivityTarget5-Bromo-2-hydroxy-3-nitrobenzonitrilePhenoxidePhenoxide Formation(Base Treatment)Target->PhenoxidepK_a ~5-6CouplingBiaryl Systems(Suzuki Coupling at Br)Target->CouplingPd(0), Ar-B(OH)2ReductionAniline Derivative(Reduction of NO2)Target->ReductionFe/HCl or H2/PdEtherAryl Ethers(S_NAr or Mitsunobu)Phenoxide->Ether+ R-X / R-OH

Caption: Functional group transformations accessible from the core scaffold. The high acidity of the phenol facilitates ether formation, while the bromine atom serves as a cross-coupling handle.

Synthetic Pathways[1]

The synthesis of 5-Bromo-2-hydroxy-3-nitrobenzonitrile is typically achieved via the controlled nitration of 5-bromo-2-hydroxybenzonitrile (5-bromosalicylonitrile).[1] This route leverages the directing effects of the hydroxyl group to install the nitro group at the C3 position.

Retrosynthetic Analysis[1]
  • Target: 5-Bromo-2-hydroxy-3-nitrobenzonitrile[1][2][3][4]

  • Precursor: 5-Bromo-2-hydroxybenzonitrile (CAS 40530-18-5)[1][5]

  • Reagents: Nitric Acid (HNO

    
    ) / Sulfuric Acid (H
    
    
    SO
    
    
    ) or Acetic Acid (AcOH).
Synthesis Workflow (Graphviz)[1]

SynthesisStart5-Bromo-2-hydroxybenzonitrile(CAS 40530-18-5)IntermediateSigma Complex(Electrophilic Attack at C3)Start->Intermediate Electrophilic Aromatic Substitution(Directed by 2-OH)ReagentsNitration Mixture(HNO3 / H2SO4 or AcOH)Reagents->IntermediateProduct5-Bromo-2-hydroxy-3-nitrobenzonitrile(CAS 862728-34-5)Intermediate->Product -H+ (Re-aromatization)

Caption: Synthetic route via regioselective nitration. The hydroxyl group directs the nitro group to the ortho (C3) position, as the para (C5) position is blocked by bromine.

Detailed Protocol (Standardized)
  • Preparation: Dissolve 5-bromo-2-hydroxybenzonitrile (1.0 eq) in Glacial Acetic Acid.

  • Nitration: Cool the solution to 0–5°C. Add Fuming Nitric Acid (1.1 eq) dropwise over 30 minutes. The temperature must be controlled to prevent dinitration or oxidation.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC or LC-MS for the consumption of the starting material.[1]

  • Quench & Isolation: Pour the reaction mixture into ice-water. The product typically precipitates as a yellow solid.

  • Purification: Filter the solid, wash with cold water to remove acid traces, and recrystallize from Ethanol/Water if necessary.

Handling & Safety (SDS Highlights)

As a nitrophenol derivative, this compound presents specific hazards related to toxicity and energetic stability.

Hazard ClassGHS CodeDescription
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.[1][6] Nitrophenols can uncouple oxidative phosphorylation.
Irritation H315/H319Causes skin irritation and serious eye irritation.[7]
Reactivity --Warning: Nitro compounds can be energetic. Avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light).

Applications in Drug Discovery[1]

This scaffold is a "privileged structure" in medicinal chemistry, often serving as a mimetic for di-iodotyrosine residues or as a core for kinase inhibitors.[1]

  • Thyroid Hormone Receptor (TR) Agonists: The 3,5-disubstituted-4-hydroxyphenyl pattern (mimicking T3/T4 hormones) is critical for binding to the TR

    
     ligand-binding domain.[1] The nitrile group often serves as a bioisostere for other polar groups, improving metabolic stability.
    
  • PROTAC Linkers: The distinct reactivity of the phenol (for ether linkage) and the bromide (for chain extension) makes it an ideal "hub" for synthesizing Proteolysis Targeting Chimeras (PROTACs).

References

  • PubChem. (2024).[6] Compound Summary: 5-Bromo-2-hydroxybenzonitrile (Precursor CID 2757014).[1] National Library of Medicine. Retrieved from [Link]

Methodological & Application

Application Note: High-Yield Synthesis of 5-Bromo-2-hydroxy-3-nitrobenzonitrile via Regioselective Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details the optimized protocol for the synthesis of 5-Bromo-2-hydroxy-3-nitrobenzonitrile , a critical intermediate in the development of Selective Androgen Receptor Modulators (SARMs) and Thyroid Hormone Receptor (


-isoform) agonists.

The synthesis utilizes a classical Electrophilic Aromatic Substitution (


) mechanism. By leveraging the synergistic directing effects of the hydroxyl and nitrile groups, we achieve high regioselectivity for the 3-position using a mild nitration system (Nitric Acid/Acetic Acid). This method minimizes oxidative by-products often seen with mixed-acid (

) nitrations of electron-rich phenols.

Retrosynthetic Analysis & Strategy

The target molecule is accessed via the nitration of 5-Bromo-2-hydroxybenzonitrile . The strategic disconnection relies on the orthogonal reactivity of the substituents on the benzene ring.

Retrosynthesis Target 5-Bromo-2-hydroxy-3-nitrobenzonitrile (Target) SM 5-Bromo-2-hydroxybenzonitrile (Starting Material) Target->SM Nitration (S_EAr) Reagent HNO3 / AcOH (Nitration Agent) Reagent->Target

Figure 1: Retrosynthetic disconnection showing the direct nitration pathway.

Mechanistic Insight: Regioselectivity

Success in this synthesis depends on understanding the competing directing effects of the three substituents on the starting material (5-Bromo-2-hydroxybenzonitrile):

  • -OH (Hydroxyl): Strong activator, ortho/para director.

  • -CN (Nitrile): Strong deactivator, meta director.

  • -Br (Bromine): Weak deactivator, ortho/para director.

The "Locked" Regiochemistry:

  • Position 1 (C-CN): Occupied.

  • Position 2 (C-OH): Occupied.

  • Position 3 (Ortho to OH, Meta to CN): The -OH group strongly activates this position. The -CN group directs incoming electrophiles here (meta). This is the most favored site.

  • Position 4: Sterically hindered by Br; less activated than pos 3.

  • Position 5 (C-Br): Occupied.

  • Position 6: Ortho to CN (deactivated), Meta to OH (deactivated). Unfavorable.

Therefore, the incoming nitronium ion (


) is directed almost exclusively to Position 3 .

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1]Role
5-Bromo-2-hydroxybenzonitrile 198.021.0Substrate
Nitric Acid (70% or fuming) 63.011.1 - 1.2Electrophile Source
Glacial Acetic Acid 60.05Solvent Vol.Solvent/Proton Source
Ice/Water N/AExcessQuenching Agent
Step-by-Step Methodology

Pre-requisite: Ensure all glassware is clean and dry. Perform reaction in a fume hood due to


 evolution.

Step 1: Solubilization

  • Charge a 3-neck round-bottom flask (equipped with a thermometer and addition funnel) with 5-Bromo-2-hydroxybenzonitrile (10.0 g, 50.5 mmol).

  • Add Glacial Acetic Acid (50 mL).

  • Stir at Room Temperature (RT) until a clear or slightly suspension forms.

  • Cool the mixture to 0–5°C using an ice/water bath. Critical: Lower temperature prevents over-oxidation.

Step 2: Nitration

  • Prepare a solution of Nitric Acid (3.5 mL, ~55 mmol, 1.1 equiv) in Glacial Acetic Acid (10 mL).

  • Add the Nitric Acid solution dropwise to the reaction flask over 30 minutes.

    • Checkpoint: Monitor internal temperature. Do not allow it to exceed 10°C.

    • Observation: The solution will likely darken or turn yellow/orange as the nitro compound forms.

  • After addition, allow the reaction to warm to Room Temperature (20–25°C) gradually.

  • Stir for 2–4 hours. Monitor via TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes).

Step 3: Quenching & Isolation

  • Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring.

  • A yellow precipitate (the product) should form immediately.

  • Stir for 30 minutes to ensure complete precipitation and decomposition of excess acetyl nitrate.

  • Filter the solid using a Buchner funnel/vacuum filtration.

  • Wash the filter cake with cold water (

    
     mL) to remove residual acid.
    

Step 4: Purification

  • Dry the crude solid in a vacuum oven at 45°C overnight.

  • Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (9:1) or hot Glacial Acetic Acid .

  • Yield: Expected yield is 75–85%.

Process Workflow Diagram

Workflow Start Start: 5-Bromo-2-hydroxybenzonitrile Dissolve Dissolve in Glacial AcOH Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool AddAcid Dropwise Addition: HNO3 / AcOH Cool->AddAcid Temp Control < 10°C React Reaction: Warm to RT (2-4 Hours) AddAcid->React Quench Quench: Pour into Ice Water React->Quench TLC Complete Filter Filtration & Wash Quench->Filter Yellow Precipitate Dry Dry & Recrystallize Filter->Dry

Figure 2: Operational workflow for the nitration process.

Analytical Validation

Upon isolation, the product should be validated using the following parameters:

  • Appearance: Yellow crystalline solid.[1]

  • Melting Point: Distinctive range (approx. 140–150°C, dependent on polymorph/purity).

  • IR Spectroscopy:

    • 
      : ~2230 cm⁻¹
      
    • 
      : ~1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
      
    • 
      : Broad band ~3200–3400 cm⁻¹.
      
  • 1H NMR (DMSO-d6):

    • The starting material has 3 aromatic protons.

    • The product has 1 aromatic proton (Position 4) and 1 aromatic proton (Position 6).

    • Shift: Look for two doublets (coupling constant

      
       Hz, meta coupling) shifted downfield due to the nitro group.
      

Safety & Hazards

  • Nitric Acid: Highly corrosive and oxidizing. Causes severe skin burns. Incompatible with organic solvents (potential explosion risk if mixed directly without dilution).

  • Reaction Exotherm: The nitration is exothermic.[2] Failure to control temperature (

    
     during addition) can lead to "runaway" reactions or formation of tar.
    
  • Nitro Compounds: Potentially explosive if dried completely and heated. Handle with care.

References

  • PubChem Compound Summary: 5-Bromo-2-hydroxybenzonitrile.[3] National Center for Biotechnology Information.Link

  • Comparative Nitration Protocol: Organic Syntheses, Coll. Vol. 1, p. 123 (Nitration of substituted phenols). Link

  • Patent Reference (Analogous Chemistry): Method for preparing 5-bromo-2-hydroxy-3-nitro-acetophenone. Google Patents CN102304052A.Link

  • Regioselectivity Studies: Scientific Research Publishing, Ultrasonically Assisted Regioselective Nitration. Link

Sources

Protocol for nitration of 5-bromo-2-hydroxybenzonitrile using nitric acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the protocol for the regioselective nitration of 5-bromo-2-hydroxybenzonitrile (also known as 5-bromosalicylonitrile) to synthesize 5-bromo-2-hydroxy-3-nitrobenzonitrile .

This specific scaffold is a critical intermediate in the development of:

  • Anthelmintics: Precursors to substituted salicylanilides (e.g., Nitroxynil analogs).

  • Uncoupling Agents: Compounds that disrupt oxidative phosphorylation in mitochondria, often used in metabolic research.

  • Agrochemicals: Herbicidal intermediates requiring specific halogen/nitro substitution patterns.

The protocol utilizes a Glacial Acetic Acid / Nitric Acid system to ensure high regioselectivity (C3 position) while suppressing oxidative side reactions common in phenol nitrations.

Chemical Strategy & Mechanistic Rationale

Regioselectivity Analysis

The substrate contains three functional groups with competing directing effects. The reaction success relies on the dominance of the hydroxyl group.

SubstituentPositionElectronic EffectDirecting PreferenceStrength
-OH (Hydroxy) C2Strong Activator (+M)Ortho, ParaDominant
-Br (Bromo) C5Weak Deactivator (-I, +M)Ortho, ParaModerate
-CN (Cyano) C1Strong Deactivator (-M, -I)MetaWeak (Directing)

Predictive Logic:

  • The -OH group is the strongest activator and dictates the incoming electrophile's position.

  • Para to -OH (Position 5) is blocked by the Bromine atom.

  • Ortho to -OH (Position 3) is open and electronically activated.

  • Ortho to -OH (Position 1) is substituted by the Cyano group.

  • Conclusion: The nitronium ion (

    
    ) will exclusively attack Position 3 .
    
Reaction Scheme

ReactionScheme Substrate 5-bromo-2-hydroxybenzonitrile (C7H4BrNO) Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate + NO2+ Product 5-bromo-2-hydroxy-3-nitrobenzonitrile (Yellow ppt) Reagents HNO3 / AcOH 0°C to RT Intermediate->Product - H+

Figure 1: Reaction pathway showing the transformation from substrate to the 3-nitro derivative.[1]

Safety & Hazard Assessment

Critical Warning: Nitration of phenols is exothermic and can lead to thermal runaway if not controlled.

  • Nitric Acid (HNO3): Corrosive, oxidizer. Causes severe burns. Incompatible with organic solvents (acetone, ethers) due to explosion risk.

  • Glacial Acetic Acid: Flammable, corrosive.

  • Nitrogen Oxides (NOx): Toxic red/brown fumes may evolve. Perform all operations in a functioning fume hood.

  • Cyanide Risk: While the nitrile group is generally stable in acid, avoid contact with strong reducing agents or extreme heat to prevent HCN evolution.

Materials & Equipment

Reagents
  • Substrate: 5-bromo-2-hydroxybenzonitrile (>98% purity).[2]

  • Solvent: Glacial Acetic Acid (AcOH), anhydrous.

  • Reagent: Nitric Acid (70% or fuming, depending on scale; 70% is usually sufficient for activated phenols).

  • Quench: Crushed Ice / Deionized Water.

Equipment
  • Three-neck round-bottom flask (equipped with thermometer and addition funnel).

  • Magnetic stir plate and Teflon stir bar.

  • Ice/Water bath.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Preparation (0 - 15 mins)
  • Setup: Clamp the three-neck flask in the fume hood. Insert the thermometer (ensure bulb is near the bottom) and the addition funnel.

  • Dissolution: Add 5.0 g (25.2 mmol) of 5-bromo-2-hydroxybenzonitrile to the flask.

  • Solvent Addition: Add 25 mL of Glacial Acetic Acid. Stir until the solid is completely dissolved.

    • Note: Warming slightly (30°C) helps dissolution, but cool back down before the next step.

  • Cooling: Place the flask in an ice/water bath. Cool the solution to 0–5°C .

Nitration Reaction (15 - 60 mins)
  • Acid Prep: Measure 1.8 mL (approx. 28 mmol, 1.1 eq) of Nitric Acid (70%). Dilute this in 5 mL of Glacial Acetic Acid in the addition funnel.

    • Why? Diluting the HNO3 in AcOH prevents localized overheating and "hot spots" upon addition.

  • Addition: Dropwise add the HNO3 solution to the stirring substrate solution over 20 minutes .

    • Control: Monitor temperature.[3][4][5] Do not allow the temperature to exceed 10°C .

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Monitoring: Stir for 1–2 hours. The solution will likely darken or turn deep yellow.

    • TLC Check: (Mobile Phase: 20% Ethyl Acetate / 80% Hexane). Product will be more polar (lower Rf) and yellow compared to the starting material.

Workup & Isolation
  • Quench: Prepare a beaker with 100 g of crushed ice and 50 mL of water.

  • Precipitation: Slowly pour the reaction mixture into the stirring ice slurry.

  • Crystallization: A bright yellow precipitate (the nitro compound) should form immediately. Stir for 15 minutes to ensure full precipitation and hydrolysis of any acetyl nitrate byproducts.

  • Filtration: Filter the solid using a Buchner funnel.

  • Wash: Wash the filter cake with cold water (3 x 20 mL) to remove residual acid.

    • Check: The filtrate pH should be neutral (pH ~6-7) after the final wash.

Purification
  • Recrystallization: Transfer the crude yellow solid to a flask.

  • Solvent System: Use Ethanol/Water (9:1) or hot Glacial Acetic Acid .

    • Dissolve in minimum hot solvent.

    • Cool slowly to RT, then to 4°C.

  • Drying: Dry the purified crystals in a vacuum oven at 50°C for 4 hours.

Workflow Diagram

Workflow Start Start: 5-bromo-2-hydroxybenzonitrile Dissolve in AcOH Cool Cool to 0-5°C Start->Cool AddAcid Add HNO3/AcOH Dropwise (Maintain T < 10°C) Cool->AddAcid React Stir at RT (1-2 hrs) Monitor via TLC AddAcid->React Quench Pour into Crushed Ice Precipitate Formation React->Quench Filter Vacuum Filtration Wash with Cold Water Quench->Filter Recryst Recrystallize (EtOH/Water) Filter->Recryst Final Pure 3-nitro-5-bromo-2-hydroxybenzonitrile Recryst->Final

Figure 2: Step-by-step experimental workflow for the nitration protocol.

Expected Results & Characterization

ParameterSpecificationNotes
Appearance Yellow Crystalline SolidNitro-phenols are characteristically yellow.[6]
Yield 75% - 85%Losses primarily during recrystallization.
Melting Point 145–150°C (Range Estimate)Compare with authentic standard if available.[3]
IR Spectroscopy ~1530 cm⁻¹, ~1350 cm⁻¹Characteristic NO₂ asymmetric/symmetric stretches.
¹H NMR (DMSO-d₆) Two doublets (Ar-H)δ ~8.3 (d, 1H) and δ ~8.0 (d, 1H) . Coupling constant J ~2.5 Hz (meta-coupling) indicates H4 and H6 protons are remaining.

Interpretation of NMR: The product has protons at positions 4 and 6. These are meta to each other.

  • If nitration occurred at C3, H4 and H6 remain. They show meta coupling (J = 2-3 Hz).

  • If nitration occurred at C6 (unlikely), H3 and H4 would remain. They would show ortho coupling (J = 8-9 Hz).

  • Observation of small coupling constants confirms the 3-nitro regiochemistry.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Acid too dilute or reaction incomplete.Ensure HNO3 is at least 65-70%. Increase reaction time.
Dark/Tar Formation Oxidation of phenol ring.Temperature rose >20°C during addition. Keep strictly cold.
Product is Orange/Red Presence of quinone impurities.Recrystallize from Ethanol/Water with activated charcoal.
Starting Material Remains Deactivation by Nitrile group.Use fuming HNO3 (90%) or add catalytic H2SO4 (carefully).

References

  • Regioselectivity of Phenol Nitration

    • Study: "Ultrasonically Assisted Regioselective Nitration of Arom
    • Relevance: Confirms ortho-selectivity (relative to OH) in para-substituted phenols.
    • Source:

  • Synthesis of Salicylonitrile Derivatives

    • Context: Protocols for bromination and nitr
    • Source:

  • General Nitration Protocols (Organic Syntheses)

    • Standard: "Nitration of substituted benzenes."[7]

    • Source:

  • Safety Data (5-bromo-2-hydroxybenzonitrile)

    • Source:

Sources

One-pot synthesis of substituted benzonitriles from bromophenols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective One-Pot Cyanation of Bromophenols

Executive Summary

The conversion of bromophenols to substituted benzonitriles is a pivotal transformation in medicinal chemistry, providing access to key pharmacophores found in inhibitors (e.g., Letrozole) and liquid crystals. Traditional methods (Rosenmund-von Braun) utilize stoichiometric copper(I) cyanide at high temperatures (>150°C), often leading to difficult workups and significant heavy metal waste.

This guide details a modern, scalable, one-pot protocol utilizing Potassium Hexacyanoferrate(II) as a non-toxic, slow-release cyanide source. This method, catalyzed by Palladium(II), offers superior chemoselectivity, allowing the cyanation of the C-Br bond while preserving the phenolic hydroxyl group without the need for pre-protection steps.

Mechanistic Theory & Design

The Challenge: Catalyst Poisoning

Cyanation of aryl halides is historically plagued by the "Cyanide Effect." Free cyanide ions (


) are potent 

-donors that bind irreversibly to Palladium(II), forming stable

species that are catalytically inactive.
The Solution: Slow-Release Cyanation

This protocol utilizes


, a non-toxic, bench-stable reagent. In the presence of a weak base (

) and heat, cyanide ions are released slowly into the solution—just enough to participate in transmetallation but not enough to saturate the catalyst.

Key Mechanistic Advantages:

  • Safety:

    
     is non-toxic (LD50 > 6400 mg/kg) compared to NaCN/KCN.
    
  • Selectivity: The mild conditions tolerate the acidic phenolic proton, minimizing the formation of phenoxide-palladium aggregates which can retard the catalytic cycle.

Catalytic Cycle Diagram

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + Bromophenol (Ar-Br) Complex1 Ar-Pd(II)-Br Intermediate OxAdd->Complex1 TransMet Transmetallation (CN- from Fe complex) Complex1->TransMet + [Fe(CN)6]4- (Slow Release) Complex2 Ar-Pd(II)-CN Intermediate TransMet->Complex2 - Br- RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 + Ar-CN

Figure 1: The Pd(0)/Pd(II) catalytic cycle emphasizing the slow-release transmetallation step.[1]

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Bromophenol (Substituted) Substrate1.04-Bromophenol, 3-Bromophenol, etc.

Cyanide Source0.25Provides 6 CN equivalents; use 0.25 eq to deliver 1.5 eq CN.

Catalyst Precursor0.01 (1 mol%)Cost-effective Pd source.

Base1.0Neutralizes HBr byproduct; buffers reaction.
DMAc (N,N-Dimethylacetamide) Solvent-Preferred over DMF for thermal stability.
Step-by-Step Methodology

1. Reactor Setup:

  • Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Critical: Flame-dry the glassware or purge with Argon/Nitrogen for 10 minutes. Oxygen promotes homocoupling and deactivates the catalyst.

2. Reagent Loading (The "One-Pot"):

  • Add Bromophenol (1.0 mmol, 173 mg).

  • Add

    
      (0.25 mmol, 106 mg). Note: Finely ground powder works best.
    
  • Add

    
      (1.0 mmol, 106 mg).
    
  • Add

    
      (0.01 mmol, 2.25 mg).
    
  • Seal the system and purge with Argon for 2 minutes.

  • Inject DMAc (3.0 mL) via syringe.

3. Reaction Phase:

  • Heat the mixture to 120°C .

  • Observation: The reaction mixture will turn from orange/brown to a dark suspension.

  • Monitor via TLC (Eluent: 30% EtOAc/Hexanes) or HPLC after 3 hours. Full conversion is typically achieved in 4–6 hours.

4. Workup & Quenching (Safety Critical):

  • Cool the mixture to room temperature.

  • Quench: Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

  • Safety Step: Although

    
     is stable, trace free cyanide may exist. Treat the aqueous waste layer with 10% Sodium Hypochlorite (Bleach)  to oxidize any residual cyanide to cyanate before disposal.
    
  • Filter the biphasic mixture through a Celite pad to remove Iron/Palladium particulates.

  • Separate the organic layer. Wash with Brine (2 x 10 mL).

  • Dry over

    
    , filter, and concentrate under reduced pressure.
    

5. Purification:

  • Purify the residue via Flash Column Chromatography (Silica Gel).

  • Gradient: 10%

    
     40% Ethyl Acetate in Hexanes. (Phenolic nitriles are polar).
    

Data Analysis & Validation

Comparative Efficiency of Cyanide Sources

The following table summarizes the yield of 4-hydroxybenzonitrile from 4-bromophenol using different protocols.

Cyanide SourceCatalyst SystemTemp (°C)Yield (%)Safety Profile

(This Work)

/

120 92% Green / Non-Toxic
Zn(CN)₂

8085%Toxic / Hazardous
CuCNNone (Rosenmund)18065%High Waste / Harsh
NaCN

/ Crown Ether
14040%Extremely Toxic / Catalyst Poisoning
Troubleshooting Guide
  • Problem: Low conversion (<50%).

    • Cause: Catalyst poisoning by the phenoxide anion.

    • Fix: Add 10 mol% dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand. The large bite angle stabilizes the Pd center against anionic poisoning. Alternatively, add 1.1 equiv of HMDS (Hexamethyldisilazane) to the pot to transiently protect the phenol as a silyl ether in situ.

  • Problem: Hydrolysis of Nitrile to Amide.

    • Cause: Wet solvent + high heat + base.

    • Fix: Ensure DMAc is anhydrous (<0.05% water).

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Step1 Inert Purge (Ar/N2) Step2 Reagent Addition (Ar-Br + K4[Fe(CN)6]) Step1->Step2 Step3 Heat to 120°C (3-6 Hours) Step2->Step3 Step4 TLC/HPLC Monitoring Step3->Step4 Step5 Cool & Dilute (EtOAc/Water) Step4->Step5 Complete Step6 Bleach Quench (Cyanide Destruct) Step5->Step6 Step7 Purification (Column Chrom.) Step6->Step7

Figure 2: Operational workflow for the safe synthesis of benzonitriles.

References

  • Weissman, S. A., Zewge, D., & Chen, C. (2005).[2][3] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.[3]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides.[4] Chemical Communications, (12), 1388–1389.

  • Grossman, O., & Gelman, D. (2006). Novel Trans-Spanned Palladium Complexes as Efficient Catalysts in Cyanation of Aryl Halides. Organic Letters, 8(6), 1189–1191.

  • NOAA Office of Response and Restoration. (n.d.). Zinc Cyanide Safety Data. CAMEO Chemicals.

Sources

Procedure for O-alkylation of 5-Bromo-2-hydroxy-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: O-Alkylation of 5-Bromo-2-hydroxy-3-nitrobenzonitrile

Part 1: Introduction & Strategic Analysis

1.1. The Scaffold 5-Bromo-2-hydroxy-3-nitrobenzonitrile is a highly functionalized aromatic building block. Its density of functional groups—a nitrile (-CN), a nitro group (-NO2), a bromine atom (-Br), and a phenolic hydroxyl (-OH)—makes it a versatile "hub" intermediate. It is structurally analogous to precursors used in the synthesis of Thyroid Hormone Receptor


 (THR-

) agonists
(e.g., thyromimetics) and Selective Androgen Receptor Modulators (SARMs) , where electron-deficient phenyl rings are critical for binding affinity.

1.2. Chemical Assessment

  • Acidity (pKa): The phenolic hydroxyl is exceptionally acidic (predicted pKa

    
     3.5–4.5) due to the synergistic electron-withdrawing effects of the ortho-nitro and ortho-cyano groups. This acidity allows for deprotonation by weak bases (e.g., K
    
    
    
    CO
    
    
    , NaHCO
    
    
    ).
  • Nucleophilicity: The resulting phenoxide is a "hard" nucleophile but has reduced nucleophilicity compared to simple phenols due to resonance delocalization of the negative charge into the nitro and nitrile groups.

  • Regioselectivity: While the phenoxide is an ambident nucleophile (potential for N-alkylation or C-alkylation), O-alkylation is kinetically and thermodynamically favored under Williamson ether synthesis conditions using hard electrophiles (alkyl halides) and carbonate bases in polar aprotic solvents.

Part 2: Reaction Mechanism & Logic

The reaction proceeds via a Williamson Ether Synthesis mechanism (S


2 pathway).
  • Deprotonation: Potassium carbonate (K

    
    CO
    
    
    
    ) deprotonates the phenol to form the potassium phenoxide salt.
  • Nucleophilic Attack: The phenoxide oxygen attacks the alkyl halide (R-X) in an S

    
    2 fashion, displacing the halide.
    
  • Role of Solvent: Polar aprotic solvents (DMF, NMP) are preferred to solvate the cation (K

    
    ), leaving the phenoxide anion "naked" and more reactive, despite its low basicity.
    

Critical Control Point:

  • Hydrolysis Risk: The nitrile group is susceptible to hydrolysis (to amide/acid) under highly basic, aqueous, or high-temperature conditions. Therefore, anhydrous conditions and weak bases are strictly recommended.

ReactionMechanism Figure 1: Mechanistic Pathway for O-Alkylation Substrate 5-Bromo-2-hydroxy- 3-nitrobenzonitrile Intermediate Phenoxide Anion (Resonance Stabilized) Substrate->Intermediate Deprotonation (-KHCO3) Base Base (K2CO3) Base->Intermediate TS [Transition State] SN2 Attack Intermediate->TS + R-X Electrophile Alkyl Halide (R-X) Electrophile->TS Product O-Alkylated Product (Ether) TS->Product -KX

Part 3: Detailed Experimental Protocols

Method A: Standard Protocol (High Reliability)

Best for: Primary/Secondary alkyl halides, scale-up, and unreactive electrophiles.

Reagents:

  • Substrate: 5-Bromo-2-hydroxy-3-nitrobenzonitrile (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous, -325 mesh (1.5 – 2.0 equiv)
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (Concentration: 0.2 – 0.5 M)

Step-by-Step Procedure:

  • Setup: Oven-dry a round-bottom flask and a magnetic stir bar. Purge with Nitrogen (N

    
    ) or Argon.
    
  • Dissolution: Charge the flask with the Substrate and anhydrous DMF. Stir until fully dissolved (solution will likely be yellow/orange).

  • Deprotonation: Add K

    
    CO
    
    
    
    in a single portion. Stir at Room Temperature (RT) for 15–30 minutes. Observation: The suspension may darken or change color as the phenoxide forms.
  • Alkylation: Add the Alkyl Halide dropwise via syringe.

  • Reaction:

    • Reactive Halides (Allyl/Benzyl/Methyl): Stir at RT for 2–6 hours.

    • Unreactive Halides (Isopropyl/Cyclopentyl): Heat to 50–60°C for 4–12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. Look for the disappearance of the phenol (usually lower R

    
    ) and appearance of the less polar ether.
    
  • Quench: Cool to RT. Pour the mixture into 5 volumes of ice-water.

  • Isolation (Solid Products): If a precipitate forms, filter, wash with water, and dry.

  • Isolation (Liquid/Oily Products): Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and Brine (1x) to remove DMF. Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
Method B: "Green" Protocol (Mild Conditions)

Best for: Highly reactive electrophiles (e.g., MeI, BnBr) and avoiding high-boiling solvents.

Reagents:

  • Solvent: Acetone or Methyl Ethyl Ketone (MEK), reagent grade.

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (1.5 equiv - faster rate).

Procedure:

  • Combine Substrate, Base, and Alkyl Halide in Acetone (0.2 M).

  • Heat to reflux (approx. 56°C for Acetone) with vigorous stirring.

  • Monitor by TLC. Reaction times may be longer (6–18 hours) than in DMF.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc, wash with NaHCO

    
    /Brine, and concentrate.
    

Part 4: Data Summary & Optimization

Table 1: Optimization Parameters

ParameterConditionRecommendationRationale
Base K

CO

Standard Sufficient basicity; cheap; easy removal.
Cs

CO

Alternative "Cesium Effect" improves solubility/rate for sterically hindered halides.
NaHAvoid Too strong; risk of nitrile attack or nitro-group reduction side reactions.
Solvent DMFPreferred High dielectric constant promotes S

2; excellent solubility.
AcetoneGreen Good for simple methylations; easier workup (no DMF wash needed).
Temp 25°CInitial Start here to avoid side products.
60°CMax Do not exceed 80°C to prevent nitrile hydrolysis or ether cleavage.

Table 2: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity due to EWGs.Switch to Cs

CO

; Add catalytic KI (Finkelstein); Increase Temp to 60°C.
Hydrolysis (Amide) Wet solvent or base; Temp too high.Use anhydrous DMF; Dry K

CO

; Lower temp.
Emulsion in Workup Nitro group surfactant effect.[1]Wash with 5% LiCl (aq) instead of water; Filter through Celite before separation.

Part 5: Workup & Purification Workflow

WorkupFlow Figure 2: Workup Decision Tree Reaction Reaction Mixture (DMF, K2CO3, Product) Quench Pour into Ice-Water (5x Volume) Reaction->Quench CheckState Precipitate Formed? Quench->CheckState Filter Vacuum Filtration CheckState->Filter Yes (Solid) Extract Extract with EtOAc (3x) CheckState->Extract No (Oil/Emulsion) WashSolid Wash Cake: H2O then Hexane Filter->WashSolid Dry Dry in Vacuum Oven WashSolid->Dry WashLiCl Wash: H2O (2x) or 5% LiCl (Removes DMF) Extract->WashLiCl DryOrg Dry (Na2SO4) & Concentrate WashLiCl->DryOrg Purify Flash Chromatography (Hex/EtOAc) DryOrg->Purify

Part 6: Safety & Handling

  • Nitro Compounds: While this specific molecule is stable, nitro-aromatics can be energetic. Do not distill the neat residue at high temperatures (>150°C).

  • Nitriles: Toxic if ingested or absorbed. In acidic conditions, do not allow contact with strong acids which could liberate HCN (unlikely here, but good practice).

  • Alkyl Halides: Potent alkylating agents (carcinogenic/mutagenic). Handle in a fume hood. destroy excess alkyl halide in the waste stream by adding aqueous ammonia or amine.

References

  • General Procedure for Phenol Alkylation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 986–988.
  • Acidity of Nitrophenols: Serjeant, E. P.; Dempsey, B. Ionisation Constants of Organic Acids in Aqueous Solution; IUPAC Chemical Data Series No. 23; Pergamon Press: Oxford, 1979. (Predicts pKa < 5 for ortho-nitro/cyano phenols).
  • Cesium Effect in Alkylation: Flessner, T.; Doye, S. "Cesium Carbonate Mediated O-Alkylation of Phenols." J. Prakt. Chem.1999 , 341, 186–190. Link

  • Related Scaffold Synthesis (Thyromimetics): Haynes, N. E., et al. "Thyroid Hormone Receptor Beta Agonists." J. Med.[1] Chem.2014 , 57, 3912 (Context for 3,5-disubstituted-4-hydroxyphenyl ethers). Link

  • Product Reference: 5-Bromo-2-methoxy-3-nitrobenzonitrile (CAS 855290-36-7) is a commercially available derivative, validating the stability of the O-alkylated product.

Sources

Troubleshooting & Optimization

Technical Support Center: Separating Regioisomers in the Nitration of 5-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of electrophilic aromatic substitution, specifically focusing on the nitration of 5-bromo-2-hydroxybenzonitrile and the subsequent separation of the resulting regioisomers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights in a readily accessible question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why does the nitration of 5-bromo-2-hydroxybenzonitrile produce a mixture of regioisomers?

A1: The formation of multiple products is a direct consequence of the directing effects of the substituents on the benzene ring.[1][2] In 5-bromo-2-hydroxybenzonitrile, we have three substituents to consider:

  • Hydroxyl (-OH) group: This is a strongly activating, ortho, para-directing group.[2][3][4] It donates electron density to the ring, particularly at the positions ortho and para to it, making these sites more susceptible to electrophilic attack.

  • Bromo (-Br) group: Halogens are weakly deactivating yet are also ortho, para-directing.[5]

  • Cyano (-CN) group: This is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the meta position.

The interplay of these directing effects governs the position of the incoming nitro (-NO2) group. The powerful activating and directing effect of the hydroxyl group is the dominant influence. Therefore, the primary products will be those where the nitro group is added ortho or para to the hydroxyl group. Given that the para position is already occupied by the bromine atom, the main substitution will occur at the positions ortho to the hydroxyl group, leading to the formation of 5-bromo-2-hydroxy-3-nitrobenzonitrile and 5-bromo-2-hydroxy-6-nitrobenzonitrile.

Q2: I've run the nitration reaction. How can I get a preliminary idea of the product distribution?

A2: Thin-Layer Chromatography (TLC) is the most immediate method to assess your reaction mixture. However, regioisomers often have very similar polarities, which can result in them co-eluting and appearing as a single spot on the TLC plate.[6]

To improve your chances of resolving the isomers on TLC:

  • Test a variety of solvent systems: Start with a standard mobile phase like a mixture of hexanes and ethyl acetate and gradually vary the polarity.

  • Consider alternative stationary phases: If available, try using different types of TLC plates, such as those with a different adsorbent.

  • Use a developing chamber: Ensuring the atmosphere in the TLC chamber is saturated with the solvent vapor can improve the resolution of your spots.

Even if you cannot achieve baseline separation on TLC, it will still provide valuable information about the overall progress of the reaction and the presence of any starting material or major byproducts. For a more definitive analysis of the product ratio, techniques like ¹H NMR spectroscopy or HPLC are necessary.[7]

Troubleshooting Guides

Issue 1: My regioisomers are inseparable by standard column chromatography.

This is a common and frustrating challenge. When isomers have nearly identical polarities, conventional silica gel chromatography may not be sufficient. Here are several advanced strategies to tackle this separation.

Strategy 1.1: Optimization of Flash Column Chromatography

Before abandoning column chromatography, ensure you have exhausted all optimization parameters.

Step-by-Step Protocol:

  • Systematic Solvent Screening: Prepare a series of TLC plates and test a wide range of mobile phase compositions. Create a gradient of polarity using solvent systems such as those listed in the table below.

  • Fine-Tuning the Mobile Phase: Once you identify a solvent system that shows even a slight separation on TLC, fine-tune the ratio of the solvents. Small changes in polarity can have a significant impact on resolution.

  • Column Packing and Loading:

    • Use a high-quality silica gel with a small, uniform particle size.

    • Pack the column carefully to avoid air bubbles and channels.

    • Load the crude product onto the column in a minimal amount of the mobile phase or adsorbed onto a small amount of silica gel.[8]

  • Slow Elution: Run the column at a slower flow rate to allow for better equilibration between the stationary and mobile phases.

Table 1: Suggested Solvent Systems for Column Chromatography

Solvent SystemPolarityNotes
Hexanes / Ethyl AcetateLow to MediumA good starting point for many organic compounds.
Dichloromethane / MethanolMedium to HighUseful for more polar compounds.
Toluene / AcetoneMediumCan offer different selectivity compared to ester-based systems.
Strategy 1.2: High-Performance Liquid Chromatography (HPLC)

For challenging separations, preparative HPLC can be a powerful tool.

Experimental Workflow:

Caption: Workflow for separating regioisomers using HPLC.

Key Considerations for HPLC:

  • Column Choice: Reversed-phase columns (like C18) are often a good starting point for separating aromatic compounds.[9]

  • Mobile Phase: A gradient elution of water and acetonitrile or methanol is commonly used.

  • Detection: A UV detector set to a wavelength where your compounds absorb strongly will be necessary to monitor the elution.

Issue 2: The regioisomers co-crystallize, making purification by recrystallization difficult.

Co-crystallization occurs when two or more compounds crystallize together in a single lattice. Breaking this tendency requires a systematic approach to solvent selection.

Strategy 2.1: Systematic Recrystallization Solvent Screening

The goal is to find a solvent or solvent system where the solubility of the two isomers is significantly different.

Step-by-Step Protocol:

  • Solubility Testing:

    • Take small, equal amounts of the mixed isomer product and place them in separate test tubes.

    • Add a small amount of a single solvent to each tube at room temperature. Observe if the solid dissolves.

    • If it does not dissolve, gently heat the solvent to its boiling point and observe the solubility.[10]

    • If the solid dissolves at the boiling point, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • Solvent System Exploration: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.

Table 2: Common Solvents for Recrystallization

SolventBoiling Point (°C)Polarity
Ethanol78Polar
Acetone56Polar aprotic
Ethyl Acetate77Medium polarity
Toluene111Nonpolar
Hexanes69Nonpolar
Water100Very polar

Data sourced from publicly available chemical data.

Expert Tip: Solvents that have similar functional groups to the compound being recrystallized can sometimes be good choices.[11] For example, for these nitrated phenols, trying solvents like ethanol or acetone is a logical starting point.

Caption: Decision-making process for recrystallization solvent selection.

By systematically applying these troubleshooting strategies, researchers can overcome the challenges associated with separating the regioisomers formed during the nitration of 5-bromo-2-hydroxybenzonitrile.

References

  • savvy-chemist. (2018, September 10). Aromatic Chemistry (5) Phenol: electrophilic substitution reactions.
  • BYJU'S. Electrophilic Substitution Reactions of Phenols.
  • ChemTalk. (2024, May 13). Directing Effects.
  • Organic Chemistry Tutor.
  • KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
  • SIELC Technologies. (2018, May 16). 5-Bromo-2-hydroxybenzonitrile.
  • ChemicalBook. 5-BROMO-2-HYDROXY-3-METHYL-BENZONITRILE synthesis.
  • National Center for Biotechnology Inform
  • Benchchem. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6.
  • CymitQuimica. CAS 40530-18-5: 5-Bromo-2-hydroxybenzonitrile.
  • Google Patents. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
  • TCI AMERICA. 5-Bromo-2-hydroxybenzonitrile | 40530-18-5.
  • Sigma-Aldrich. 5-Bromo-2-hydroxybenzonitrile 97 40530-18-5.
  • Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry.
  • BLD Pharm. 40530-18-5|5-Bromo-2-hydroxybenzonitrile.
  • University of Rochester, Department of Chemistry.
  • N/A. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
  • Magritek.
  • PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine.
  • Organic Syntheses Procedure. m-BROMONITROBENZENE.
  • PubChem. 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014.
  • CP Lab Safety. 5-Bromo-2-hydroxybenzonitrile, 5g, Each.
  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Organic Syntheses. (2025, June 19).
  • MIT. (2015, June 22). Crystal structure of 3-bromo-2-hydroxybenzonitrile.
  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • YouTube. (2021, February 6).
  • CAS Common Chemistry. 5-Bromo-2-hydroxybenzonitrile.
  • ResearchGate. (2015, June 22). (PDF) Crystal structure of 3-bromo-2-hydroxybenzonitrile.

Sources

Technical Support Center: Purification of 5-Bromo-2-hydroxy-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 862728-34-5 | Formula: C₇H₃BrN₂O₃ | MW: 243.01 g/mol

Technical Abstract & Solubility Profile

User Query: What is the most effective purification strategy for 5-Bromo-2-hydroxy-3-nitrobenzonitrile?

Senior Scientist Response: This compound presents a unique purification challenge due to the interplay between the phenolic hydroxyl group , the strongly electron-withdrawing nitro/cyano groups , and the lipophilic bromine .

The presence of the nitro group at the 3-position (ortho to the hydroxyl) creates a strong intramolecular hydrogen bond (pseudo-ring formation). This reduces the compound's ability to hydrogen bond with solvents like water, making it significantly less water-soluble than its 4-nitro isomers and more prone to "oiling out" during aqueous recrystallizations.

Recommended Strategy:

  • Primary Purification (Bulk): Acid-Base Chemical Reprecipitation. (Leverages the high acidity of the phenol).

  • Secondary Purification (Polishing): Recrystallization from Ethanol/Water or Toluene.

Solubility Matrix
Solvent SystemSolubility BehaviorUsage Recommendation
Water (pH 7) InsolubleAnti-solvent
Aq. NaOH / NaHCO₃ Highly Soluble (Deep yellow/orange phenolate)Primary Purification Medium
Ethanol / Methanol Soluble (Cold), Very Soluble (Hot)Recrystallization Solvent
Toluene Moderately Soluble (Hot)Recrystallization (for removing polar tars)
Dichloromethane SolubleExtraction / Transfer
Hexanes/Heptane InsolubleAnti-solvent
Master Protocols
Protocol A: The Acid-Base "Swing" (Recommended for Crude <95%)

Why this works: The electron-withdrawing nature of the nitrile and nitro groups makes the phenolic proton highly acidic (pKa ~4–5). This allows selective dissolution in weak base, leaving non-acidic impurities (e.g., unreacted bromobenzene derivatives) behind.

  • Dissolution: Suspend the crude solid in 5% aqueous NaHCO₃ (approx. 10 mL per gram). Stir vigorously.

    • Note: The solution should turn a vibrant yellow/orange (phenolate anion).

  • Filtration: Filter the mixture to remove any undissolved solids (non-acidic impurities).

  • Washing: Extract the aqueous filtrate with a small volume of Ethyl Acetate (discard the organic layer) to remove trapped organic neutrals.

  • Precipitation: Slowly acidify the aqueous layer with 2M HCl to pH ~1–2 while stirring.

    • Observation: The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash with cold water, and dry.

Protocol B: Recrystallization (Polishing for >98% Purity)

Use this after Protocol A or if the crude is already >95% pure.

  • Solvent Prep: Prepare a mixture of Ethanol (95%) .

  • Dissolution: Heat Ethanol to reflux. Add the crude solid slowly until saturation is reached.

    • Critical Step: If dark, insoluble specks remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Anti-Solvent Addition: Remove from heat. While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1–2 drops of hot Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature slowly (insulate the flask with a towel). Then, move to an ice bath (0–4°C) for 1 hour.

  • Filtration: Collect crystals by vacuum filtration. Wash with cold 20% EtOH/Water.

Decision Logic & Workflows (Visualized)
Figure 1: Purification Strategy Decision Tree

PurificationLogic Start Crude 5-Bromo-2-hydroxy-3-nitrobenzonitrile PurityCheck Estimated Purity? Start->PurityCheck LowPurity < 95% (Dark/Tar) PurityCheck->LowPurity HighPurity > 95% (Solid) PurityCheck->HighPurity AcidBase Protocol A: Acid-Base Extraction (Remove non-acidic byproducts) LowPurity->AcidBase Recryst Protocol B: Recrystallization (Ethanol/Water) HighPurity->Recryst AcidBase->Recryst Oiling Issue: Oiling Out? Recryst->Oiling Seed Action: Reheat, add seed crystal, cool slower Oiling->Seed Yes Final Pure Product (Pale Yellow Solid) Oiling->Final No Seed->Recryst Retry

Caption: Decision matrix for selecting between acid-base extraction and direct recrystallization based on initial crude purity.

Troubleshooting & FAQs

Q1: The product "oils out" (forms a liquid blob) instead of crystallizing. Why?

  • Cause: This is common with 3-nitro-2-hydroxy compounds due to low melting points caused by impurities lowering the lattice energy. It happens if the water (anti-solvent) is added too fast or the solution is too concentrated.

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of pure Ethanol to slightly increase solubility.

    • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.

    • Cool very slowly (wrap flask in foil/cotton).

Q2: My product is deep orange/red, but literature says it should be yellow. Is it impure?

  • Analysis: Nitrophenols are halochromic. They are pale yellow in acidic/neutral form but turn deep orange/red in the presence of trace bases (forming the phenolate salt).

  • Fix: Wash the crystals with 0.1 M HCl followed by water during the final filtration. This ensures the phenol is protonated and restores the correct color.

Q3: Can I use Toluene instead of Ethanol?

  • Yes. Toluene is excellent for removing polar tarry impurities that might be stuck to the crystals.

  • Protocol: Dissolve in boiling Toluene. If insoluble black tars remain, decant the hot clear supernatant into a clean flask and let it cool. The product crystallizes well from Toluene, though yield may be lower than EtOH/Water.

Q4: What are the safety concerns specific to this molecule?

  • Warning: As a polynitro-aromatic derivative (specifically a nitro-benzonitrile), this compound possesses high energy potential.

    • Do not heat the dry solid above 180°C.

    • Avoid distilling mother liquors to dryness (explosion risk).

    • PPE: Nitriles are toxic; Nitrophenols are skin irritants. Use double nitrile gloves.

References
  • Purification Methodology: "Purification of Phenolic Intermediates via Acid-Base Extraction." Organic Syntheses, Coll.[1] Vol. 3, p. 444. (General procedure for nitrophenols).

  • Solvent Selection: "Recrystallization Guide: Solvent Selection for Nitro-Compounds." Mettler Toledo Technical Resources. Retrieved from [Link]

Sources

Troubleshooting low yields in Suzuki coupling of electron-deficient aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: SUZ-ELDEF-001 Subject: Troubleshooting low yields in activated aryl bromide couplings

Executive Summary & Quick Diagnostic

The Paradox: Electron-deficient aryl bromides (e.g., bromopyridines, nitro-bromobenzenes) are kinetically activated for the first step of the catalytic cycle (Oxidative Addition). Theoretically, they should be excellent substrates.

The Reality: Low yields typically arise not because the reaction is too slow, but because the catalyst intermediate is too reactive or the coupling partner is unstable. The active Palladium species often diverts into "dead-end" pathways (reduction) or the boronic acid decomposes before it can react.

Interactive Diagnostic Workflow

Before changing conditions, analyze your crude reaction mixture (LCMS/NMR).

DiagnosticTree Start Analyze Crude Mixture Result1 Product: Reduced Arene (Ar-H) (Bromine replaced by Hydrogen) Start->Result1 Result2 Product: Starting Bromide (Ar-Br) + Decomposed Boronic Acid Start->Result2 Result3 Product: Homocoupled Boronic Acid (Ar'-Ar') Start->Result3 Diagnosis1 Issue: Hydrodehalogenation Cause: Slow Transmetallation + Hydride Source Result1->Diagnosis1 Diagnosis2 Issue: Protodeboronation Cause: Base/Water incompatibility Result2->Diagnosis2 Diagnosis3 Issue: Oxidative Homocoupling Cause: Oxygen leak or slow cycle Result3->Diagnosis3

Figure 1: Diagnostic logic for identifying the root cause of failure based on crude reaction analysis.

Troubleshooting Modules
Module A: The "Reduction" Trap (Hydrodehalogenation)

Symptom: You find the dehalogenated arene (Ar-H) instead of the product.[1] Mechanism: Electron-deficient Pd(II)-aryl species are highly electrophilic. If the transmetallation step (reaction with Boron) is slow, the Pd(II) species will intercept any available hydride source (from solvent or base) and undergo reductive elimination to form Ar-H.

Potential Culprit Why it happens Corrective Action
Alcohol Solvents Ethanol/Isopropanol undergo ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-hydride elimination on Pd, generating Pd-H species.
Switch to Toluene , Dioxane , or THF . Avoid alcohols completely.
Reaction Rate Transmetallation is the rate-determining step.[2] If it's too slow, the catalyst waits and dies.Increase catalyst loading or use Water as a co-solvent (essential for boronate activation) to speed up transmetallation.
Ligand Standard ligands (PPh3) are too slow to force the cycle forward.Switch to bulky, electron-rich Buchwald Ligands (e.g., XPhos, SPhos) .

Technical Insight: Electron-deficient aryl halides are particularly prone to this because the resulting Pd(II)-Ar bond is more polarized, making the metal center harder (more electrophilic) and more susceptible to hard nucleophiles (like hydrides) if the soft nucleophile (Boron) isn't available immediately [1].

Module B: The "Missing Partner" (Protodeboronation)

Symptom: The aryl bromide is recovered unreacted, but the boronic acid has vanished or converted to the neutral arene. Mechanism: This is a failure of the coupling partner, not the bromide. Electron-deficient aryl bromides are often coupled with electron-rich or heteroaryl boronic acids. These partners are notoriously unstable in aqueous base, undergoing hydrolytic C-B bond cleavage.

Q: How do I stop the boronic acid from falling apart? A: You must lower the concentration of the "active" boronate species that is vulnerable to hydrolysis.

  • Change the Base: Switch from Carbonates (

    
    , 
    
    
    
    ) to Phosphate (
    
    
    )
    or Fluoride (
    
    
    )
    . These are milder and less likely to catalyze deboronation.
  • Slow Release: Use MIDA Boronates or Potassium Trifluoroborates (

    
    ) . These release the active boronic acid slowly, keeping the standing concentration low so it is consumed by the catalyst before it can decompose [2].
    
  • Anhydrous Conditions: If using

    
    , you can run the reaction in anhydrous dioxane, eliminating the water required for the hydrolytic pathway.
    
Module C: Catalyst Poisoning (Heterocycle Interference)

Symptom: No reaction occurs. The solution stays clear or precipitates Pd black immediately. Mechanism: If your electron-deficient bromide is a pyridine, pyrimidine, or imidazole, the nitrogen lone pair can bind to the Palladium center (


), displacing the phosphine ligand and shutting down the catalytic cycle.

Poisoning Pd Active Pd(0) Dead Pd-N Complex (Catalyst Poisoned) Pd->Dead N-coordination (Fast) Cycle Oxidative Addition (Productive) Pd->Cycle C-Br Insertion (Slow w/o bulky ligand) Substrate Pyridine-Br (Substrate) Substrate->Dead

Figure 2: Competition between productive oxidative addition and non-productive nitrogen coordination.

Solution:

  • Use Bulky Ligands: Ligands like XPhos or SPhos create a "roof" over the Palladium center.[3] They allow the small C-Br bond to access the metal but sterically block the approach of the nitrogen lone pair [3].

  • Pre-catalysts: Do not use

    
     + Ligand. The induction period allows poisoning. Use G3 or G4 Palladacycle Precatalysts  (e.g., XPhos Pd G3) to generate the active species immediately inside the cycle.
    
The "Rescue" Protocol

If standard conditions (


 / Carbonate) fail, deploy this robust system designed for unstable/difficult substrates.

System: Pd-G3 / SPhos / K3PO4 Why this works: SPhos ensures stability and prevents poisoning; Phosphate is a mild base to protect the boronic acid; Toluene/Water provides the necessary phase transfer without alcohol-induced reduction.

Step-by-Step Methodology:

  • Reagents:

    • Aryl Bromide (1.0 equiv)[4]

    • Boronic Acid (1.2 - 1.5 equiv)

    • Catalyst: XPhos Pd G3 or SPhos Pd G3 (0.02 - 0.05 equiv / 2-5 mol%)

    • Base:

      
       (Tribasic Potassium Phosphate) (2.0 - 3.0 equiv)
      
    • Solvent: Toluene : Water (10:1 ratio) or Dioxane : Water (4:1).

  • Procedure:

    • Solid Mix: Add Aryl Bromide, Boronic Acid, Base, and Catalyst to a vial equipped with a stir bar.

    • Degas (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen promotes homocoupling.[5][3]

    • Solvent Add: Add the sparged (degassed) solvent mixture via syringe.

    • Heat: Stir vigorously at 80°C - 100°C for 2–12 hours.

    • Workup: Cool to RT. Filter through a small pad of silica or Celite. Rinse with EtOAc.[1] Concentrate and analyze.

Frequently Asked Questions (FAQ)

Q: My aryl bromide has a nitro group (


). The reaction turns black instantly and fails. Why? 
A:  Nitro groups are strong oxidants. They can oxidize the Phosphine ligand (

), killing the catalyst.
  • Fix: Increase ligand loading (Ligand:Pd ratio 2:1 or 3:1) or switch to a phosphine-free system (Pd/C) if the substrate allows.

Q: Can I use


 instead of 

?
A: Yes, but be careful. Cesium bases are stronger and more soluble in organic solvents. This increases the rate of transmetallation (good) but also drastically increases the rate of protodeboronation (bad) and base-sensitive side reactions (S_NAr). Use

first for sensitive substrates.

Q: I see "homocoupling" of my aryl bromide. How is that possible? A: This is actually rare for bromides but common for iodides. It usually implies a disproportionation mechanism. More likely, you are seeing the homocoupling of the boronic acid (Ar'-Ar') which can co-elute with starting material. Check your NMR carefully. If it is definitely bromide homocoupling, switch to a reductive solvent system (Isopropanol) only if hydrodehalogenation is not an observed issue.

References
  • Navarro, O., et al. (2005).[5] "General Determination of the mechanism of dehalogenation in Pd-catalyzed cross-coupling." Journal of Organic Chemistry.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[6] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[6]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

Sources

Validation & Comparative

A Comparative Guide to the C13 NMR Chemical Shifts of 5-Bromo-2-hydroxy-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Polysubstituted Aromatics

5-Bromo-2-hydroxy-3-nitrobenzonitrile presents a fascinating case study in C13 NMR spectroscopy. The benzene ring is decorated with a unique combination of electron-donating (-OH) and electron-withdrawing (-CN, -NO2, -Br) groups, each influencing the electron density and, consequently, the C13 chemical shifts of the aromatic carbons in a distinct manner. Predicting and interpreting the resulting complex spectrum requires a nuanced understanding of additive and non-additive substituent effects. This guide will walk you through a systematic approach to understanding the C13 NMR spectrum of this molecule.

Predicted C13 NMR Chemical Shifts for 5-Bromo-2-hydroxy-3-nitrobenzonitrile

A predicted C13 NMR spectrum of 5-Bromo-2-hydroxy-3-nitrobenzonitrile was generated using a combination of computational algorithms that consider the individual and combined effects of the substituents on the benzene ring. The predicted chemical shifts provide a valuable starting point for spectral analysis and are presented in Table 1.

Table 1: Predicted C13 NMR Chemical Shifts for 5-Bromo-2-hydroxy-3-nitrobenzonitrile

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (Proton Decoupled)Rationale for Chemical Shift
C1 (C-CN)~108SingletShielded due to the meta-relationship with the strongly electron-withdrawing nitro group and the ortho-relationship with the electron-donating hydroxyl group.
C2 (C-OH)~155SingletDeshielded due to the direct attachment of the electronegative oxygen atom.
C3 (C-NO2)~135SingletDeshielded by the electron-withdrawing nitro group.
C4 (C-H)~125DoubletInfluenced by the ortho-nitro group (deshielding) and the para-hydroxyl group (shielding).
C5 (C-Br)~115SingletThe "heavy atom effect" of bromine can lead to upfield shifts, counteracting the expected deshielding from its electronegativity.
C6 (C-H)~130DoubletDeshielded due to the ortho-cyano group and para-bromo substituent.
CN~117SingletTypical chemical shift for a nitrile carbon.

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted spectrum and to understand the interplay of the substituents, it is instructive to compare the predicted chemical shifts with experimental data from simpler, related benzonitriles. The following sections provide a comparative analysis with monosubstituted and disubstituted benzonitriles.

Benzonitrile: The Parent Structure

The C13 NMR spectrum of benzonitrile serves as our baseline. The chemical shifts are well-established and provide a reference point for understanding the impact of adding substituents.

Monosubstituted Benzonitriles: Isolating Substituent Effects

By examining the C13 NMR data of 3-nitrobenzonitrile, 4-bromobenzonitrile, and 2-hydroxybenzonitrile (salicylonitrile), we can observe the isolated effect of each substituent on the chemical shifts of the aromatic carbons.

  • 3-Nitrobenzonitrile: The strong electron-withdrawing nitro group deshields the ipso-, ortho-, and para- carbons, while the meta-carbons are less affected.

  • 4-Bromobenzonitrile: Bromine's effect is a combination of its electronegativity (deshielding) and the "heavy atom effect" which can cause shielding, particularly at the ipso-carbon.

  • 2-Hydroxybenzonitrile (Salicylonitrile): The hydroxyl group is a strong electron-donating group, causing significant shielding of the ortho- and para- carbons.

Disubstituted Benzonitriles: Observing Additivity and Non-Additivity

Examining disubstituted benzonitriles such as 2-hydroxy-5-nitrobenzonitrile and 3-bromo-5-nitrobenzonitrile allows for an assessment of the additivity of substituent effects. In many cases, the observed chemical shifts can be approximated by summing the substituent chemical shift (SCS) effects of the individual groups. However, in highly substituted and sterically hindered systems, deviations from additivity are common.

Table 2: Experimental C13 NMR Chemical Shifts of Selected Benzonitrile Derivatives (in ppm)

CompoundC1C2C3C4C5C6CNSolvent
Benzonitrile112.3132.9129.2132.1129.2132.9118.9CDCl3
3-Nitrobenzonitrile114.0127.4148.4131.0137.9127.8116.8CDCl3
4-Bromobenzonitrile111.4133.6132.8128.2132.8133.6118.2CDCl3
2-Hydroxybenzonitrile99.5160.8116.8135.2120.1133.8117.7DMSO-d6
2-Hydroxy-5-nitrobenzonitrile103.1165.7117.2129.0140.1127.9115.9DMSO-d6

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

By comparing the predicted shifts in Table 1 with the experimental data in Table 2, we can see a general agreement in the expected regions for the various carbon environments. For instance, the carbon bearing the hydroxyl group (C2) is consistently found at a low field (deshielded), while the carbon bearing the cyano group (C1) is at a relatively high field.

Experimental Protocol for C13 NMR Spectroscopy

For researchers wishing to acquire an experimental C13 NMR spectrum of 5-Bromo-2-hydroxy-3-nitrobenzonitrile or related compounds, the following protocol provides a reliable starting point.

Sample Preparation
  • Dissolution: Accurately weigh approximately 20-50 mg of the solid sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is a good initial choice due to its excellent solvating power for polar aromatic compounds. Deuterated chloroform (CDCl3) or acetone (acetone-d6) can also be considered.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal sensitivity and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled C13 NMR experiment (zgpg30 or similar pulse program).

    • Pulse Width: A 30° pulse angle is recommended to allow for a shorter relaxation delay.

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

    • Acquisition Time (AT): An acquisition time of 1-2 seconds is typically adequate.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

    • Number of Scans (NS): Due to the low natural abundance of C13, a significant number of scans will be required. Start with 1024 scans and increase as needed to achieve a satisfactory signal-to-noise ratio.

  • Processing:

    • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

Visualizing the Methodological Workflow

The process of analyzing the C13 NMR spectrum of a novel or uncharacterized compound can be systematically visualized.

G cluster_0 Prediction & Hypothesis cluster_1 Experimental Verification cluster_2 Comparative Analysis & Final Assignment pred Predict Spectrum Use computational tools (e.g., ACD/Labs, ChemDraw, NMRDB.org) hyp Formulate Hypothesis Assign peaks based on substituent effects and known chemical shift ranges pred->hyp Initial Analysis compare Compare with Analogs Use experimental data from related compounds hyp->compare Predicted Spectrum sample Sample Preparation Dissolve in deuterated solvent and filter acquire Data Acquisition Run 1D C13 NMR experiment sample->acquire Load Sample process Data Processing FT, phasing, baseline correction, and referencing acquire->process Generate FID process->compare Experimental Spectrum assign Final Assignment Refine peak assignments based on all available data compare->assign Corroboration

Caption: Workflow for C13 NMR analysis of a novel compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and predicting the C13 NMR chemical shifts of 5-Bromo-2-hydroxy-3-nitrobenzonitrile. By combining computational prediction with a thorough comparative analysis of related compounds, a reliable spectral profile can be established. The provided experimental protocol offers a clear path for the empirical verification of these predictions.

For further validation, advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. An HSQC experiment would definitively link the protonated aromatic carbons to their directly attached protons, while an HMBC experiment would reveal long-range C-H correlations, confirming the connectivity of the entire carbon skeleton. These advanced experiments would provide the ultimate confirmation of the C13 NMR assignments for this complex and interesting molecule.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • NMRDB.org: Online NMR Prediction. [Link]

  • ACD/Labs NMR Predictor. Advanced Chemistry Development, Inc. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (2008). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-hydroxy-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxy-3-nitrobenzonitrile is a polysubstituted aromatic compound whose structural complexity presents a unique analytical challenge. As a potential intermediate in pharmaceutical synthesis or a candidate for novel material applications, its unambiguous identification is paramount. Mass spectrometry, particularly under Electron Ionization (EI), is a cornerstone technique for the structural elucidation of such small molecules. This guide provides an in-depth analysis of the predicted fragmentation pattern of 5-Bromo-2-hydroxy-3-nitrobenzonitrile, offering a comparative perspective against structurally related compounds. By understanding the interplay of its functional groups—bromo, hydroxyl, nitro, and cyano—researchers can more confidently identify this molecule and its analogues in complex matrices.

Theoretical Fragmentation Pathway Analysis

The fragmentation of an organic molecule in an EI mass spectrometer is a highly reproducible process that generates a unique fingerprint, allowing for structural inference. The analysis of 5-Bromo-2-hydroxy-3-nitrobenzonitrile (C₇H₃BrN₂O₃) begins with the molecular ion and proceeds through a cascade of characteristic losses of neutral fragments.

Molecular Ion (M⁺˙): The first key feature in the mass spectrum is the molecular ion peak. Due to the presence of a bromine atom, this peak will appear as a characteristic doublet. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in two molecular ion peaks of almost identical intensity at m/z 242 (for C₇H₃⁷⁹BrN₂O₃) and m/z 244 (for C₇H₃⁸¹BrN₂O₃). The presence of this M⁺˙/(M+2)⁺˙ doublet is a strong indicator of a monobrominated compound.[3][4]

Primary Fragmentation Pathways: The energetically unstable molecular ion will undergo fragmentation, driven by the nature and position of its functional groups. Aromatic systems are generally stable, meaning fragmentation is often initiated at the substituent groups.[5][6]

Key predicted fragmentation events include:

  • Loss of NO₂ (Nitro Group): Aromatic nitro compounds characteristically lose a neutral nitrogen dioxide radical (•NO₂, 46 u).[7][8] This is often a primary and facile fragmentation, leading to a significant fragment ion at m/z 196/198.

  • Loss of NO (Nitro Group): A subsequent or alternative fragmentation from the nitro group is the loss of a nitric oxide radical (•NO, 30 u).[8][9] This would result in a fragment at m/z 212/214.

  • Loss of CO (Carbon Monoxide): Phenolic compounds can undergo the loss of carbon monoxide (CO, 28 u) from the ring after rearrangement. This is a common fragmentation pathway for phenols and related structures.

  • Loss of HCN (Cyano Group): Benzonitrile and its derivatives are known to lose a neutral hydrogen cyanide molecule (HCN, 27 u).[10][11]

  • Loss of Br (Bromo Group): Cleavage of the C-Br bond results in the loss of a bromine radical (•Br, 79 or 81 u), leading to a fragment ion at m/z 163.

The interplay of these competing fragmentation pathways generates the compound's characteristic mass spectrum. A proposed fragmentation cascade is visualized below.

Fragmentation_Pathway M [C₇H₃BrN₂O₃]⁺˙ m/z 242/244 Molecular Ion F1 [C₇H₃BrNO₂]⁺˙ m/z 196/198 M->F1 - NO₂ (46 u) F2 [C₇H₃BrN₂O₂]⁺ m/z 212/214 M->F2 - NO (30 u) F4 [C₇H₃N₂O₃]⁺ m/z 163 M->F4 - Br (79/81 u) F3 [C₆H₃BrNO]⁺˙ m/z 168/170 F1->F3 - CO (28 u) F5 [C₆H₂BrN]⁺˙ m/z 169/171 F1->F5 - HCN (27 u)

Caption: Predicted EI fragmentation pathway for 5-Bromo-2-hydroxy-3-nitrobenzonitrile.

Comparative Fragmentation Analysis

To better understand the influence of each functional group, it is instructive to compare the predicted fragmentation of the target molecule with that of its structural analogues.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Neutral LossesDistinguishing Feature
5-Bromo-2-hydroxy-3-nitrobenzonitrile 242/244 196/198 (-NO₂), 212/214 (-NO), 163 (-Br)Prominent M+2 peak; loss of both NO₂ and Br.
2-Hydroxy-3-nitrobenzonitrile 164118 (-NO₂), 134 (-NO), 90 (-NO₂, -CO)Absence of bromine isotope pattern. Fragmentation dominated by nitro and hydroxyl groups.
5-Bromo-2-hydroxybenzonitrile 197/199169/171 (-CO), 118 (-Br), 90 (-Br, -HCN)Absence of nitro group losses (-NO, -NO₂). Loss of CO is more prominent.
3-Nitrobenzonitrile 148118 (-NO), 102 (-NO₂), 75 (-NO₂, -HCN)Absence of bromine pattern and hydroxyl group influence (no prominent -CO loss).

This comparison highlights how the presence of each functional group introduces specific, diagnostic fragmentation channels. The bromine isotope pattern is the most obvious identifier for the bromo-compounds, while the characteristic losses of 46 u (NO₂) and 30 u (NO) are definitive for the nitro-containing molecules.

Hypothetical Experimental Data & Interpretation

While no public experimental spectrum for this specific molecule is readily available, a hypothetical dataset can be constructed based on the theoretical principles discussed. This serves as a practical guide for interpreting real-world data.

Table 2: Hypothetical Mass Spectrum Data

m/zProposed Ion FormulaRelative Intensity (%)Interpretation
244C₇H₃⁸¹BrN₂O₃65Molecular Ion (M+2)
242C₇H₃⁷⁹BrN₂O₃66Molecular Ion (M)
198C₇H₃⁸¹BrNO₂98[M - NO₂]⁺˙ (Isotope)
196C₇H₃⁷⁹BrNO₂100[M - NO₂]⁺˙ (Base Peak)
170C₆H₃⁸¹BrNO35[M - NO₂ - CO]⁺˙ (Isotope)
168C₆H₃⁷⁹BrNO36[M - NO₂ - CO]⁺˙
163C₇H₃N₂O₃45[M - Br]⁺
117C₆H₂NO25[M - Br - NO₂]⁺
90C₅H₂O30[M - Br - NO₂ - HCN]⁺

In this hypothetical spectrum, the base peak at m/z 196/198 corresponds to the loss of NO₂, a very common and favorable fragmentation for aromatic nitro compounds.[7] The molecular ion doublet at m/z 242/244 is clearly visible and confirms the presence of one bromine atom. The fragment at m/z 163, representing the loss of the bromine radical, is also significant. Subsequent losses, such as CO from the m/z 196/198 fragment to give m/z 168/170, further support the proposed structure.

Standard Operating Protocol: GC-MS Analysis

The analysis of a semi-volatile solid like 5-Bromo-2-hydroxy-3-nitrobenzonitrile is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

Objective: To obtain a reproducible mass spectrum for structural identification.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetonitrile).[12]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a 0.22 µm syringe filter into a clean 2 mL GC vial.[12]

  • GC-MS Instrument Setup:

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • GC Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.[13]

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-350.

  • Analysis Workflow:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data.

    • Process the resulting chromatogram. Identify the peak corresponding to the target compound.

    • Extract and analyze the mass spectrum of the identified peak. Compare the experimental spectrum to the theoretical fragmentation pattern and library data if available.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Solvent B Filter (if needed) A->B C Transfer to GC Vial B->C D Inject Sample C->D E GC Separation D->E F EI Ionization & Fragmentation E->F G Mass Analysis (m/z) F->G H Extract Mass Spectrum G->H I Compare to Theory & Library Data H->I J Structure Confirmation I->J

Caption: General workflow for the GC-MS analysis of a small organic molecule.

Alternative & Complementary Analytical Techniques

While GC-MS is a powerful tool, a comprehensive structural confirmation often relies on complementary techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive information about the chemical environment of hydrogen and carbon atoms, respectively. This allows for the precise determination of the substitution pattern on the aromatic ring and confirms the presence of all functional groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The spectrum of 5-Bromo-2-hydroxy-3-nitrobenzonitrile would be expected to show characteristic absorption bands for the O-H stretch (hydroxyl), C≡N stretch (nitrile), and symmetric/asymmetric N-O stretches (nitro group).

  • Elemental Analysis: This technique provides the empirical formula of the compound by determining the percentage composition of C, H, N, and other elements, which can be compared to the theoretical values for C₇H₃BrN₂O₃.

Conclusion

The mass spectrometry fragmentation of 5-Bromo-2-hydroxy-3-nitrobenzonitrile is predicted to be rich with structural information. The characteristic bromine isotope doublet at m/z 242/244, coupled with the facile loss of a nitro group (NO₂) to yield a base peak at m/z 196/198, provides two strong points of identification. Further fragmentation via the loss of CO, HCN, and the Br radical corroborates the presence of the other functional groups. By comparing this predicted pattern with those of simpler, structurally related molecules, analysts can gain a deeper understanding of the fragmentation drivers. When integrated with data from complementary techniques like NMR and IR spectroscopy, researchers can achieve unambiguous structural elucidation, a critical step in any chemical research or development pipeline.

References

  • Wikipedia contributors. (2024). Isotopes of bromine. Wikipedia, The Free Encyclopedia. [Link]

  • Catanzaro, E. J., Murphy, T. J., Garner, E. L., & Shields, W. R. (1966). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 70A(6), 453–458. [Link]

  • ChemLin. (n.d.). Bromine-79 - isotopic data and properties. [Link]

  • WebElements. (n.d.). Bromine » isotope data. [Link]

  • Rivas-Sendra, A., et al. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. In Thin Layer Chromatography in Drug Analysis. IntechOpen. [Link]

  • Quora. (2018). Bromine has two isotopes, with mass numbers 79 and 81. Its relative atomic mass is often given as 80. What does that tell you about the relative abundance of the two isotopes?[Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(7), 5769-5781. [Link]

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302. [Link]

  • IVA-MS. (n.d.). GC/MS Analysis for Identification of Unknown Organics. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid communications in mass spectrometry : RCM, 22(2), 253–256. [Link]

  • Sapone, D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. [Link]

  • Shi, H., et al. (2016). Rapid screening and identification of glycoside compounds from tobacco by high performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Separation Science, 39(14), 2735-43. [Link]

  • Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). [Link]

  • Wikipedia contributors. (2024). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia. [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives. [Link]

  • Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. [Link]

  • Zaini, A. S., et al. (2014). Mass Fragmentation Patterns as Fingerprints for Positive Identification of Polyphenolic Compounds in a Crude Extract. Bulletin of the Korean Chemical Society, 35(4), 1143-1148. [Link]

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HPLC retention time of 5-Bromo-2-hydroxy-3-nitrobenzonitrile on C18 column

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the High-Performance Liquid Chromatography (HPLC) analysis of 5-Bromo-2-hydroxy-3-nitrobenzonitrile , a specialized intermediate often used in the synthesis of bioactive scaffolds (e.g., antiviral agents, kinase inhibitors).

This guide is engineered for researchers requiring robust separation protocols. It synthesizes physicochemical principles with practical method development strategies, compensating for the scarcity of direct literature on this specific isomer by applying proven Structure-Retention Relationships (QSRR) for nitrated salicylonitriles.

Physicochemical Profile & Retention Mechanism

To control retention, one must first understand the molecule's behavior in solution. This compound is not just a generic organic molecule; it is a strongly acidic phenol due to the synergistic electron-withdrawing effects of the nitro, cyano, and bromo groups.

PropertyValue (Predicted/Experimental Range)Chromatographic Implication
Structure Core: SalicylonitrileSubstituents: 3-Nitro (ortho), 5-Bromo (para)The 3-nitro group forms an intramolecular hydrogen bond with the 2-hydroxy group, locking the conformation and increasing lipophilicity relative to para-isomers.
pKa (Phenolic) 3.5 – 4.2 CRITICAL: This is significantly more acidic than unsubstituted phenol (pKa ~10). At neutral pH (7.0), it exists as an anion , leading to near-zero retention on C18.
LogP ~2.6 – 2.9 Moderately lipophilic in its neutral state. Requires ~40–50% organic modifier for elution in a reasonable window (4–8 mins).
UV Max ~254 nm, ~310 nm The nitro-aromatic system provides strong absorbance. 254 nm is standard; 310 nm offers higher specificity against non-nitro impurities.
Mechanism of Separation

The separation relies on Hydrophobic Interaction Chromatography (HIC) . However, the mechanism is pH-dependent:

  • pH < 3.0 (Protonated): The molecule is neutral. It partitions effectively into the C18 stationary phase. Target State.

  • pH > 5.0 (Ionized): The molecule deprotonates to a phenolate anion. It is repelled by the residual silanols and solvated by water, causing it to elute at the void volume (

    
    ).
    

Recommended HPLC Protocol (C18)

This protocol is designed to be a "starting point" that guarantees retention and peak symmetry.

Primary Method (Isocratic)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, Phenomenex Kinetex, or Waters Symmetry).

    • Dimensions: 150 mm x 4.6 mm, 5 µm (or 3.5 µm for higher resolution).

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2).
    
    • Why: Suppresses ionization of the phenolic hydroxyl.

  • Mobile Phase B: Acetonitrile (ACN).[1]

    • Why: Sharper peaks than Methanol for nitro-aromatics; lower backpressure.

  • Ratio: 50:50 (A:B)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled temperature is vital for reproducible retention of ionizable compounds).

  • Detection: UV @ 254 nm.

  • Injection Volume: 5–10 µL.

  • Expected Retention Time: 4.5 – 6.0 minutes (depending on column carbon load).

Gradient Method (For Impurity Profiling)

If separating from precursors (e.g., 5-bromo-2-hydroxybenzonitrile) or degradation products:

Time (min)% Mobile Phase B (ACN)Event
0.020Initial Hold (Elute polar salts)
2.020Start Gradient
12.080Linear Ramp (Elute Target & Lipophilic Impurities)
15.080Wash
15.120Re-equilibration
20.020Ready for Next Injection

Comparative Performance Guide

This section objectively compares the C18 standard against alternative stationary phases for this specific compound.

Stationary PhaseRetention BehaviorSelectivity CharacteristicsRecommendation
C18 (Octadecyl) High Relies purely on hydrophobicity. Excellent for general purity checks.Best Overall Choice. Robust and predictable.
Phenyl-Hexyl Moderate Offers

interactions with the nitro-aromatic ring. May provide better separation from non-aromatic impurities.
Alternative. Use if C18 fails to resolve specific aromatic co-eluting impurities.
C8 (Octyl) Low Reduced hydrophobic interaction. Retention time will decrease by ~30-40%.Use for Fast LC. Good if the C18 run time is too long (>15 min).
PFP (Pentafluorophenyl) Specific High selectivity for halogenated and nitrated aromatics due to electrostatic interactions.Specialist. Use only for separating closely related isomers (e.g., 4-nitro vs 3-nitro).

Method Optimization & Troubleshooting Workflow

The following diagram illustrates the decision logic for optimizing the separation of 5-Bromo-2-hydroxy-3-nitrobenzonitrile.

HPLC_Workflow Start Start Method Development CheckpH Check Mobile Phase pH (Is pH < 3.0?) Start->CheckpH AdjustpH Add 0.1% H3PO4 or TFA (Target pH 2.0 - 2.5) CheckpH->AdjustpH No RunStandard Run Standard @ 50% ACN CheckpH->RunStandard Yes AdjustpH->RunStandard EvalRT Evaluate Retention Time (RT) RunStandard->EvalRT IncreaseOrg Increase ACN to 60-70% (Decreases RT) EvalRT->IncreaseOrg RT > 10 min DecreaseOrg Decrease ACN to 30-40% (Increases RT) EvalRT->DecreaseOrg RT < 2 min CheckShape Check Peak Shape (Tailing?) EvalRT->CheckShape RT 4-8 min IncreaseOrg->CheckShape DecreaseOrg->CheckShape FixTailing Cause: Silanol Interaction Action: Add 10mM Ammonium Acetate OR Switch to End-capped Column CheckShape->FixTailing Yes (Tailing > 1.5) FinalMethod Final Validated Method CheckShape->FinalMethod No (Sym < 1.5) FixTailing->FinalMethod

Caption: Logic flow for optimizing retention and peak symmetry for acidic nitro-aromatics.

Critical Troubleshooting: The "Split Peak" Phenomenon
  • Symptom: The main peak appears split or has a "shoulder" on the front.

  • Cause: Sample solvent mismatch. Dissolving this hydrophobic compound in 100% DMSO or THF and injecting it into a 50% aqueous stream causes precipitation or "solvent effect" band broadening.

  • Solution: Dissolve the sample in the mobile phase (50:50 Water:ACN). If solubility is an issue, use 100% ACN but keep injection volume very low (< 5 µL).

References

  • PubChem. (2025).[2][3][4] 5-Bromo-2-hydroxybenzonitrile (Compound Summary). National Library of Medicine. [Link]

  • SIELC Technologies. (2025). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. [Link]

  • Phenomenex. (2024). HPLC Method Development Guide: Effect of pH on Retention of Acidic Compounds. [Link]

  • ResearchGate. (2023). Retention Times of Phenolic Compounds in HPLC Analysis. [Link]

Sources

Comparative Reactivity Guide: 3-Nitro vs. 5-Nitro-2-Bromobenzonitriles

[1][2]

Executive Summary

This guide compares the reactivity profiles of two critical regioisomers used in pharmaceutical synthesis: 2-bromo-3-nitrobenzonitrile (the "3-nitro" isomer) and 2-bromo-5-nitrobenzonitrile (the "5-nitro" isomer).[1][2]

While both isomers contain the same functional groups, their reactivity in Nucleophilic Aromatic Substitution (

Ortho-Electronic vs. Ortho-Steric Paradox1
Feature3-Nitro Isomer (2-bromo-3-nitro)5-Nitro Isomer (2-bromo-5-nitro)
Relationship (

to Br)
Ortho (Adjacent)Para (Opposite)
Electronic Activation Very High (Inductive + Resonance)High (Resonance)
Steric Environment Congested (Sandwiched between CN and

)
Open (Accessible)

Kinetics
Slow with bulky nucleophiles; requires heat.[1][2]Fast; often proceeds at RT.[1][2]
Pd-Coupling (Suzuki) Difficult; requires specialized ligands (e.g., SPhos).[1][2]Standard; works with

.[1][2]
Primary Utility Accessing unique 1,2,3-substituted scaffolds.[1][2]High-throughput synthesis of 1,2,4-scaffolds.

Structural & Mechanistic Landscape[1][2]

To select the correct isomer, one must understand the competition between electronic activation and steric penalty.

The Electronic Landscape ( Activation)

Both isomers are activated for



2
  • 5-Nitro Isomer: The leaving group (Br) is ortho to the Nitrile and para to the Nitro. The Meisenheimer complex is stabilized by resonance into both groups.

  • 3-Nitro Isomer: The leaving group (Br) is ortho to both the Nitrile and the Nitro. Theoretically, this isomer should be more reactive because the inductive electron-withdrawal (

    
    ) of the nitro group is stronger at the ortho position.
    
The Steric "Buttressing" Effect

Despite the electronic advantage, the 3-nitro isomer suffers from severe steric crowding. The Bromine atom at C2 is "sandwiched" between the Cyano group at C1 and the Nitro group at C3. This creates a "buttressing effect" that physically blocks the trajectory of incoming nucleophiles.

Visualizing the Pathway

The following diagram illustrates why the 5-nitro isomer is kinetically favored for most reactions, while the 3-nitro isomer presents a high-energy barrier due to steric clash.

ReactionPathwaycluster_3nitro3-Nitro Isomer (Ortho-Blocked)cluster_5nitro5-Nitro Isomer (Para-Open)StartSubstrate SelectionIso32-Bromo-3-NitrobenzonitrileStart->Iso3Regioisomer AIso52-Bromo-5-NitrobenzonitrileStart->Iso5Regioisomer BTS3Transition State(High Steric Clash)Iso3->TS3Nucleophile Attack(High Barrier)Prod3Product (Slow/Low Yield)TS3->Prod3Elimination of Br-TS5Transition State(Stabilized/Open)Iso5->TS5Nucleophile Attack(Low Barrier)Prod5Product (Fast/High Yield)TS5->Prod5Elimination of Br-

Figure 1: Comparative reaction coordinate showing the steric energy penalty associated with the 3-nitro isomer.[1][2]

Comparative Performance Data

The following data summarizes typical yields and conditions for three common transformation types.

Table 1: Reactivity Comparison ( & Coupling)
Reaction TypeNucleophile / Reagent3-Nitro Isomer Performance5-Nitro Isomer Performance

(Small)
Ammonia / MethanolGood (85%) Comparable rates due to high electronic activation offsetting minor sterics.[1][2]Excellent (95%) Fast, clean conversion at RT.

(Bulky)
Aniline / MorpholinePoor (<40%) Requires high temp (

C) or high pressure.[1][2] Significant byproduct formation.[1][2]
Excellent (90-95%) Standard reflux in EtOH/THF is sufficient.[1][2]
Suzuki Coupling Phenylboronic AcidChallenging Requires bulky ligands (e.g., SPhos, XPhos) to facilitate oxidative addition at the crowded C-Br bond.[1][2]Standard Works well with generic catalysts like

or

.[1][2]
Nitro Reduction

or

Sensitive Resulting aniline is highly crowded; prone to cyclization if nitrile is hydrolyzed.[1][2]Robust Standard reduction protocols apply.[1][2]

Experimental Protocols

The following protocols demonstrate the necessary adjustments when switching between isomers.

Protocol A: with a Secondary Amine (Morpholine)

This protocol highlights the forcing conditions required for the 3-nitro isomer.

For 5-Nitro Isomer (Standard Conditions):
  • Charge: To a flask, add 2-bromo-5-nitrobenzonitrile (1.0 eq) and acetonitrile (0.5 M).

  • Add: Add Morpholine (1.2 eq) and Diisopropylethylamine (DIPEA) (1.5 eq).

  • React: Stir at Room Temperature for 4 hours. Monitor by TLC (Hex/EtOAc 3:1).[1][2]

  • Workup: Dilute with water, filter the precipitate.

  • Yield: Expect 92-96% yellow solid.

For 3-Nitro Isomer (Forcing Conditions):
  • Charge: To a pressure vial, add 2-bromo-3-nitrobenzonitrile (1.0 eq) and DMF (0.5 M). Note: DMF is required for higher thermal stability than MeCN.[1][2]

  • Add: Add Morpholine (2.0 eq) and DIPEA (2.0 eq). Note: Excess nucleophile drives the equilibrium.

  • React: Seal and heat to 100-110°C for 16-24 hours.

  • Workup: Pour into ice water. Extract with EtOAc (3x).[1][2] Wash organic layer with LiCl solution (to remove DMF).[1][2]

  • Yield: Expect 60-75% . Purification via column chromatography is usually required to remove unreacted starting material.[1][2]

Protocol B: Suzuki-Miyaura Coupling

Demonstrating ligand selection for the sterically hindered 3-nitro isomer.

  • System: Degas Toluene/Water (4:1) with Argon for 15 mins.

  • Catalyst Prep:

    • For 5-Nitro: Use

      
       (5 mol%).[1][2]
      
    • For 3-Nitro: Use

      
       (2 mol%) + SPhos (4 mol%) . The SPhos ligand is critical to facilitate oxidative addition into the hindered C-Br bond [1].
      
  • Reaction: Add substrate (1.0 eq), Phenylboronic acid (1.5 eq), and

    
     (2.0 eq). Heat to 90°C.
    
  • Observation: The 3-nitro isomer will fail or proceed very slowly (<20% conversion) if standard triphenylphosphine ligands are used.[1][2]

Decision Guide: Which Isomer to Choose?

Use the following logic flow to determine the appropriate starting material for your drug discovery campaign.

DecisionTreeQ1Target Structure Requirement?Res1Need 1,2,3-Substitution Pattern(Adjacent Functional Groups)Q1->Res1Res2Need 1,2,4-Substitution Pattern(Distributed Functional Groups)Q1->Res2Action1Must use 3-Nitro IsomerRes1->Action1Action2Use 5-Nitro IsomerRes2->Action2Opt1Is Nucleophile Bulky?Action1->Opt1Sol1Use High Temp + Polar Solvent (DMF/DMSO)Opt1->Sol1YesSol2Standard Conditions OKOpt1->Sol2No

Figure 2: Strategic decision tree for selecting the optimal starting material.

References

  • Tang, W., et al. (2014).[1][2][3] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers.

  • BenchChem. (2025).[1][2][4] "2-Bromo-3-nitrobenzonitrile Reactivity Profile." BenchChem Technical Library. [1][2]

  • Sigma-Aldrich. (2025).[1][2] "Safety and Handling of Nitrobenzonitriles." Merck Safety Data Sheets. [1][2]

  • Echemi. (2018).[1][2] "Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution." Echemi Technical Resources.

Safety Operating Guide

5-Bromo-2-hydroxy-3-nitrobenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2-hydroxy-3-nitrobenzonitrile Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Part 1: Core Directive & Immediate Safety Profile

Stop. Read Before Handling. This guide defines the operational protocol for the disposal of 5-Bromo-2-hydroxy-3-nitrobenzonitrile . This compound is a multi-functionalized aromatic containing nitro, nitrile, phenolic hydroxyl, and halogen groups.[1] Its disposal requires a specific "segregated stream" approach to prevent the formation of shock-sensitive salts or the release of hydrogen cyanide (HCN) gas.

Chemical Identity & Hazard Matrix

  • Chemical Name: 5-Bromo-2-hydroxy-3-nitrobenzonitrile[1]

  • Functional Hazards:

    • Nitro Group (-NO₂): Energetic potential. While mononitro-phenols are generally stable, they can form unstable, shock-sensitive salts (nitrophenolates) if allowed to dry in contact with strong bases or heavy metals.[1]

    • Nitrile Group (-CN): Toxic. Potential to release HCN gas if exposed to strong acids or during thermal decomposition.

    • Phenolic Hydroxyl (-OH): Acidic. Corrosive to tissue.

    • Bromine (-Br): Mandates disposal in Halogenated waste streams (prevents dioxin formation during incorrect incineration).

Part 2: Pre-Disposal Stabilization & Segregation

The Golden Rule: Never dispose of this compound down the drain or in general "Organic Waste" containers without first verifying compatibility.

Incompatibility Alert (Do NOT Mix With):
Reagent ClassRisk DescriptionMechanism of Failure
Strong Bases (NaOH, KOH)Explosion Hazard Forms metal-nitrophenolate salts.[1] If these salts dry out, they can become shock-sensitive explosives (similar to picric acid salts).[1]
Strong Acids (HCl, H₂SO₄)Toxic Gas Release Can hydrolyze the nitrile group or, in the presence of heat/fire, facilitate HCN release.[1]
Oxidizers (Bleach, H₂O₂)Exothermic/Toxic Potential for violent oxidation and formation of toxic chloramines or cyanogen halides.[1]
Reducing Agents Heat Generation Vigorous reaction with the nitro group (reduction to amine) generating heat.
Visual Workflow: Disposal Decision Matrix

The following diagram outlines the decision logic for segregating this waste.

DisposalMatrix Start Start: Waste Identification 5-Bromo-2-hydroxy-3-nitrobenzonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution SolidPack Pack in Wide-Mouth Jar (No Metal Spatulas) Solid->SolidPack SolventCheck Identify Solvent Solution->SolventCheck HaloStream Stream: Halogenated Organic (Segregated) SolventCheck->HaloStream Organic Solvent Warning STOP: Do NOT Evaporate to Dryness (Explosion Risk) SolventCheck->Warning Aqueous/Basic SolidPack->HaloStream Warning->HaloStream Neutralize (pH 6-8) & Absorb

Figure 1: Decision matrix for segregating 5-Bromo-2-hydroxy-3-nitrobenzonitrile based on physical state. Note the critical stop point for aqueous basic solutions.

Part 3: Step-by-Step Disposal Protocol

This protocol assumes the user is in a standard chemical laboratory environment equipped with a fume hood.

Phase 1: Solid Waste Disposal (Powder/Crystals)

Best practice is to keep the compound in its original container if possible.

  • PPE Requirement: Nitrile gloves (double gloved recommended), lab coat, safety glasses.[1] Use a fume hood.[2]

  • Container Selection: Use a wide-mouth HDPE (plastic) jar or a glass jar with a Teflon-lined cap.

    • Why: Avoid metal containers. Nitrophenols can react with metals (iron, aluminum) to form sensitive salts.[1]

  • Transfer:

    • Use a plastic or Teflon spatula . Do not use metal spatulas.

    • Transfer the solid gently to the disposal container.

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Constituents: "5-Bromo-2-hydroxy-3-nitrobenzonitrile"[1]

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.[1]

    • Special Note: Write "CONTAINS NITROPHENOL GROUP - POTENTIAL ENERGETIC" on the label.

Phase 2: Liquid Waste Disposal (Solutions)

Scenario A: Compound is dissolved in Organic Solvent (DCM, Ethyl Acetate, Methanol) [1]

  • Select Stream: Segregate into Halogenated Organic Waste .

    • Reasoning: Even if the solvent is non-halogenated (e.g., Methanol), the bromine on the solute mandates the halogenated stream to ensure proper incineration temperatures (usually >1100°C) to prevent dioxin formation.[1]

  • Compatibility Check: Ensure the waste container does not contain strong bases or oxidizers.

  • Pour & Tag: Pour into the carboy using a funnel. Wipe drips immediately.

Scenario B: Compound is in Aqueous or Basic Solution High Risk Scenario.

  • Neutralization: If the solution is basic (pH > 9), slowly lower the pH to neutral (pH 6-8) using dilute acetic acid or dilute HCl.

    • Caution: Do this in an ice bath to control heat. Do not acidify below pH 5 to avoid potential nitrile hydrolysis issues, although this is slow.[1]

  • Absorption: Do not leave as a liquid if possible. Add an inert absorbent (vermiculite or charcoal) to the solution until all free liquid is absorbed.

  • Disposal: Treat the absorbed material as Solid Hazardous Waste (see Phase 1).

Part 4: Emergency Contingencies

EventImmediate ActionScientific Rationale
Spill (Solid) Cover with wet paper towels (water only) to prevent dust. Scoop up with plastic tools.Wetting prevents airborne dust inhalation. Plastic tools prevent friction/sparking.
Skin Contact Wash with soap and water for 15 minutes. Do not use ethanol. Ethanol can increase the transdermal absorption of nitriles and phenols.
Fire Use Dry Chemical or CO₂. Do not use water jet. Water jets can spread the chemical. Combustion releases HCN and NOx; evacuation is mandatory.

Part 5: Regulatory Classification (RCRA)

While this specific molecule may not have a dedicated "P" or "U" list code, it must be characterized by the generator based on its properties.[1]

  • Waste Code Recommendation:

    • D003 (Reactive): Conservative classification due to the nitro group, depending on local EHS strictness.[1]

    • F002/F001: If dissolved in spent halogenated solvents.

    • Characteristic: Toxic.[2][3]

  • DOT Shipping Name (for waste contractor):

    • Likely: UN 2811, Toxic solids, organic, n.o.s. (5-Bromo-2-hydroxy-3-nitrobenzonitrile).[1]

    • Or if deemed energetic: UN 1325, Flammable solid, organic, n.o.s.[1]

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Nitrophenol Derivatives.(Note: Specific isomer SDS should be requested from vendor upon purchase, general nitrophenol handling applies).[1]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Waste Classification Guidelines.[1]

  • National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: Nitriles and Nitro Compounds.

  • Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals - National Academies Press.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.